molecular formula C8H11ClN2O B1622425 1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone CAS No. 1001465-98-0

1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone

Cat. No.: B1622425
CAS No.: 1001465-98-0
M. Wt: 186.64 g/mol
InChI Key: GPRISQWWWQHPQJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRISQWWWQHPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396692
Record name 1-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone
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Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1001465-98-0
Record name 1-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone
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Record name 1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one
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Foundational & Exploratory

Technical Guide: Structure-Activity Relationship of 4-Chloro-3,5-Dimethylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-3,5-dimethylpyrazole scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike generic pyrazoles, this specific substitution pattern offers a unique balance of lipophilicity, metabolic stability, and steric definition. The C4-chlorine atom serves as a metabolic block and lipophilic anchor, while the C3/C5-methyl groups provide rigid steric constraints that enhance binding selectivity in hydrophobic pockets.

This guide analyzes the structure-activity relationship (SAR) of these derivatives, focusing on their utility as antimicrobial agents and enzyme inhibitors (specifically PDE4 and kinases). It provides validated synthetic protocols, mechanistic insights, and a rigorous analysis of how structural modifications translate to biological efficacy.

The Scaffold Architecture: Chemical Logic

To design effective derivatives, one must first master the core electronic and steric properties of the parent scaffold.

PositionSubstituentElectronic EffectSteric EffectPharmacological Role
C4 Chlorine (-Cl)Inductive withdrawal (-I), Mesomeric donation (+M)Moderate bulk (Van der Waals radius ~1.75 Å)Metabolic Blockade: Prevents oxidation at the reactive C4 position. Increases

for membrane permeability.
C3 / C5 Methyl (-CH₃)Weak Inductive donation (+I)Significant local steric hindranceConformational Lock: Restricts rotation of N1-substituents (atropisomerism potential). Fills hydrophobic sub-pockets.
N1 Variable (R)Dependent on RPrimary vector for diversityTargeting Vector: Determines the specific therapeutic class (e.g., kinase vs. antimicrobial).
The "Chlorine Switch"

The introduction of chlorine at C4 is not merely for filling space. In many active series, replacing the C4-hydrogen with chlorine results in a 10-to-50-fold increase in potency . This is attributed to the halogen bond capability with backbone carbonyls in protein targets and the prevention of cytochrome P450-mediated hydroxylation at the C4 position.

Synthetic Pathways

Reliable access to the core scaffold is a prerequisite for SAR exploration. The following workflow outlines the primary routes to 4-chloro-3,5-dimethylpyrazole and its N-substituted derivatives.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Figure 1: Divergent synthetic pathways for accessing 4-chloro-3,5-dimethylpyrazole libraries. Precursor Acetylacetone (2,4-Pentanedione) Intermediate 3,5-Dimethylpyrazole Precursor->Intermediate Hydrazine Hydrate EtOH, Reflux Core 4-Chloro-3,5-dimethylpyrazole (The Core Scaffold) Intermediate->Core Chlorination (NCS or SO2Cl2) Deriv1 N-Alkylated Derivatives (Antimicrobial) Core->Deriv1 R-X, Base (K2CO3) DMF, 60°C Deriv2 N-Arylated Derivatives (Enzyme Inhibitors) Core->Deriv2 Ar-B(OH)2, Cu(OAc)2 Chan-Lam Coupling

[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly tunable. Below is a detailed breakdown of how specific modifications influence activity profiles.

The N1-Vector: The Determinant of Function

The substituent at N1 is the primary driver of biological selectivity.

  • N1-Aryl/Heteroaryl (Kinase/Enzyme Inhibition):

    • Attaching a phenyl or heteroaryl ring (e.g., pyridine, thiazole) at N1 often orients the molecule to bind into the ATP-binding pocket of kinases or the active site of enzymes like PDE4.

    • Insight: An electron-withdrawing group on the N1-phenyl ring (e.g., 4-F, 4-CF3) often enhances metabolic stability and potency against targets like PDE4B [1].

  • N1-Alkyl/Acyl (Antimicrobial Activity):

    • N-acylation (e.g., acetyl, benzoyl) or N-alkylation with pharmacophores like thiazolidinones shifts activity toward antimicrobial (bacterial/fungal) pathways.

    • Insight: The N1-acetyl derivative of 4-chloro-3,5-dimethylpyrazole has shown specific activity against S. aureus by acting as a prodrug that releases the active pyrazole core or acylates critical bacterial enzymes [2].

The C4-Chlorine Effect
  • Lipophilicity: The Cl atom increases

    
     by approximately 0.7 units compared to H. This is critical for crossing the bacterial cell wall or the blood-brain barrier (for CNS targets).
    
  • Electronic Modulation: The electron-withdrawing nature of Cl lowers the pKa of the pyrazole nitrogen (if unsubstituted), altering hydrogen bond donor/acceptor strength.

Diagram 2: SAR Logic Map

SAR_Map Figure 2: SAR Decision Matrix for 4-chloro-3,5-dimethylpyrazole optimization. Core 4-Chloro-3,5-dimethylpyrazole Scaffold C4 C4-Position (Chlorine) Core->C4 C35 C3/C5-Positions (Methyls) Core->C35 N1 N1-Position (The Vector) Core->N1 C4_Meta Metabolic Stability (Blocks P450) C4->C4_Meta C4_Lipo Lipophilicity (Membrane Permeability) C4->C4_Lipo C35_Steric Steric Clash (Selectivity Filter) C35->C35_Steric C35_Hydro Hydrophobic Interaction C35->C35_Hydro N1_Kinase Aryl/Heteroaryl (Kinase/PDE4 Inhibition) N1->N1_Kinase N1_Micro Acyl/Thiazole (Antimicrobial) N1->N1_Micro

Case Study: PDE4 Inhibition

A compelling application of this scaffold is in the inhibition of Phosphodiesterase 4 (PDE4), a target for asthma and COPD.

  • The Problem: Many PDE4 inhibitors fail due to emesis (vomiting) side effects.

  • The Solution: 3,5-Dimethylpyrazole derivatives, particularly those with a 4-chloro group and an N1-(substituted phenyl) moiety, have shown the ability to inhibit PDE4B with high selectivity (

    
    ) while maintaining a favorable safety profile [1].
    
  • Mechanism: The 3,5-dimethyl groups fit snugly into the hydrophobic clamp of the PDE4 active site, while the 4-chloro atom occupies a small sub-pocket, displacing water molecules and increasing binding entropy.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard, scalable chemistry.

Protocol A: Synthesis of 4-Chloro-3,5-dimethylpyrazole

This protocol avoids the violent exotherms associated with direct hydrazine hydrate reactions by using controlled addition.

  • Reagents: 3,5-Dimethylpyrazole (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 3,5-dimethylpyrazole (9.6 g, 100 mmol) in ACN (100 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add NCS (14.7 g, 110 mmol) portion-wise over 30 minutes. Caution: Exothermic.

    • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Purification: Dry over anhydrous

      
      , filter, and evaporate. Recrystallize from n-heptane to yield white crystals.
      
    • Yield: ~85-90%. Melting Point: 118-120°C.

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Standard broth microdilution method.

  • Preparation: Dissolve the 4-chloro-3,5-dimethylpyrazole derivative in DMSO to a stock concentration of 10 mg/mL.

  • Medium: Use Mueller-Hinton Broth (MHB) for bacteria (S. aureus, E. coli) and RPMI 1640 for fungi (C. albicans).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup: Add 100

    
    L of medium to each well of a 96-well plate. Perform serial 2-fold dilutions of the test compound (Range: 512 
    
    
    
    g/mL to 0.5
    
    
    g/mL).
  • Incubation: Add 100

    
    L of inoculum to each well. Incubate at 37°C for 24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).

Mechanism of Action (Antimicrobial)

Unlike kinase inhibition which is lock-and-key, the antimicrobial mechanism of simple 4-chloro-3,5-dimethylpyrazole derivatives often involves membrane disruption or interference with cell wall synthesis enzymes.

Diagram 3: Antimicrobial Mechanism

Mechanism Figure 3: Dual-mode mechanism of action for antimicrobial pyrazole derivatives. Compound 4-Chloro-3,5-dimethylpyrazole Derivative Membrane Bacterial Cell Membrane Compound->Membrane Penetration via Lipophilic Cl-Group Target Target Enzyme (e.g., Glucosamine-6-phosphate synthase) Membrane->Target Intracellular Accumulation Effect2 Membrane Depolarization Membrane->Effect2 Direct Interaction Effect1 Inhibition of Cell Wall Synthesis Target->Effect1 Active Site Binding Death Cell Death (Bactericidal) Effect1->Death Effect2->Death

[1][2]

References

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. Available at: [Link]

  • 3,5-Dimethylpyrazole (Organic Syntheses Procedure). Organic Syntheses. Available at: [Link]

Beyond Flatland: Advanced Heterocyclic Architectures for Next-Gen Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dimensional Shift

The era of "flatland" medicinal chemistry—dominated by planar aromatic scaffolds—is rapidly contracting. While reliable, ubiquitous aromatic rings like benzene and pyridine are increasingly associated with poor solubility, metabolic liabilities, and overcrowded intellectual property (IP) space.

This guide addresses the strategic integration of novel, saturated heterocyclic building blocks . We move beyond simple bioisosterism to explore how


-rich architectures (Bicyclo[1.1.1]pentanes, Oxetanes, Sulfoximines) actively resolve developability hurdles. We focus on the causality of experimental choices: why a specific ring system rescues a lead series and how to synthesize it using strain-release and photoredox methodologies.

Part 1: The Strategic Shift – Escaping Flatland

The correlation between clinical success and the fraction of


 hybridized carbons (

) is well-documented. Increasing three-dimensionality improves solubility (by disrupting crystal lattice packing) and selectivity (by accessing unique vector spaces in the binding pocket).
The Logic of Scaffold Selection

The following decision matrix illustrates the selection process when transitioning from a planar lead to a 3D-optimized candidate.

ScaffoldLogic Problem Lead Liability: Poor Solubility / Metabolic Hotspot Analysis Structural Analysis: Planar Aromatic Core? Problem->Analysis Strategy1 Strategy A: Reduce Lipophilicity (LogD) Analysis->Strategy1 High LogD Strategy2 Strategy B: Block Metabolic Site Analysis->Strategy2 Rapid CYP Oxidation Sol1 Oxetane/Azetidine (Polar Spacer) Strategy1->Sol1 Gem-dimethyl replacement Sol2 Bicyclo[1.1.1]pentane (Bioisostere of Phenyl) Strategy2->Sol2 Linear geometry required Sol3 Sulfoximine (Chiral Sulfone Analog) Strategy2->Sol3 H-bond acceptor needed

Figure 1: Decision matrix for selecting 3D bioisosteres based on specific physicochemical liabilities.

Part 2: High-Value Emerging Scaffolds

Bicyclo[1.1.1]pentanes (BCPs)

BCPs are the premier "perfect" bioisosteres for para-substituted benzenes. They maintain the linear vector of the substituents (distance ~1.85 Å vs. ~2.8 Å for benzene) but eliminate the


-electron cloud, drastically reducing metabolic oxidation potential.
  • Key Advantage: Passive permeability often increases despite lower lipophilicity due to the "grease ball" effect of the cage structure.

  • Recent Utility: Used to replace phenyl rings in kinase inhibitors to escape IP while retaining potency.

Oxetanes and Azetidines

These 4-membered rings are critical for "polar hydrophobicity." They are sufficiently lipophilic to cross membranes but polar enough to solvate well in water.

  • Oxetanes: Excellent replacements for gem-dimethyl groups or carbonyls.[1][2][3] The oxygen lone pair is highly exposed, acting as a strong hydrogen bond acceptor.

  • Azetidines: Historically difficult to synthesize due to ring strain and oxidation susceptibility. However, recent breakthroughs (Schindler et al., Science 2024) have unlocked scalable access to these metabolically robust heterocycles, allowing them to serve as stable piperidine surrogates [1].

Sulfoximines

Sulfoximines (


) are chiral, chemically stable alternatives to sulfones and sulfonamides.
  • Medicinal Value: The additional nitrogen provides a vector for derivatization (unlike the "dead end" oxygen of a sulfone) and introduces chirality, offering a handle to fine-tune target engagement.

  • Clinical Relevance: Validated by clinical candidates like AZD6738 (ATR inhibitor) [2].

Part 3: Comparative Data Analysis

The following table contrasts the physicochemical impact of swapping a standard Phenyl ring with a BCP or Cubane core.

PropertyPhenyl Core (Reference)Bicyclo[1.1.1]pentane (BCP)Cubane
Geometry Planar (2D)Linear Cage (3D)Cubic Cage (3D)
C-C Distance ~2.8 Å (para)~1.85 Å (Bridgehead)~2.7 Å (Diagonal)
Metabolic Stability Low (Susceptible to CYP450)High (No

-system)
High
Solubility Low (Stacking)High (Disrupts packing)Medium
LogP Effect BaselineLowers LogP (typically -0.5 to -1.0)Variable
Synthetic Access TrivialModerate (Propellane precursor)Difficult

Part 4: Experimental Protocol

Strain-Release Radical Functionalization of [1.1.1]Propellane

Objective: Synthesis of a 1,3-disubstituted BCP building block via metallaphotoredox catalysis. Context: Direct substitution of BCP is difficult. The most robust method involves "spring-loading" the reaction using [1.1.1]propellane, which releases significant strain energy (~65 kcal/mol) upon radical attack to form the BCP core.

Reagents & Equipment[4]
  • Substrate: [1.1.1]Propellane (0.5 M in Et2O/Pentane) – Note: Volatile and sensitive.

  • Radical Precursor: Aryl Bromide or Alkyl Halide.

  • Catalyst: Ir(ppy)3 (Photocatalyst) and NiCl2·dtbbpy (Cross-coupling catalyst).

  • Silane: Tris(trimethylsilyl)silane (TTMSS) as H-atom donor (if reductive).

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow
  • Propellane Generation (Pre-step):

    • Synthesize [1.1.1]propellane freshly from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using MeLi. Distill into a cold receiver (-78°C). Critical: Store solution at -20°C; degrades within 48h.

  • Reaction Setup (Glovebox/Schlenk):

    • To a vial, add Aryl Bromide (1.0 equiv), Ir(ppy)3 (1 mol%), NiCl2·dtbbpy (5 mol%), and base (Cs2CO3, 2.0 equiv).

    • Add solvent (DMA or DMF, degassed).

    • Add [1.1.1]Propellane solution (1.5 equiv).

  • Irradiation:

    • Seal vial and irradiate with Blue LED (450 nm) with fan cooling to maintain T < 30°C.

    • Mechanism:[4] The excited Ir catalyst reduces the Aryl Bromide to an Aryl Radical. This radical attacks the central bond of the propellane (Strain Release), generating a bridgehead BCP radical, which is then captured by the Ni-catalyst for cross-coupling.

  • Workup & Purification:

    • Dilute with Et2O, wash with water/brine (remove DMA).

    • Concentrate carefully (BCPs can be volatile).

    • Purify via Flash Chromatography (Silica). Validation: Check 1H NMR for the disappearance of the propellane central bond signal and appearance of the characteristic BCP bridgehead protons (usually

      
       1.8–2.2 ppm).
      

SynthesisWorkflow Step1 Propellane Generation Step2 Radical Initiation (Ir/Ni) Step1->Step2 + Ar-Br, Blue LED Step3 Strain Release (Cage Formation) Step2->Step3 Aryl Radical Attack Step4 Cross-Coupling (Product) Step3->Step4 Ni-Cycle Turnover

Figure 2: Metallaphotoredox workflow for converting [1.1.1]propellane to functionalized BCP.

Part 5: References

  • Schindler, C. S., et al. (2024).[5] "Synthesis of metabolically stable azetidines via visible-light-mediated cycloaddition." Science.

  • Goldberg, F. W., et al. (2025). "The Sulfoximine Group: A Rising Star in Medicinal Chemistry."[6] Drug Hunter.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Nature.

  • Mykhailiuk, P. K. (2025).[6] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][7] Chemical Reviews.

Sources

An In-Depth Technical Guide to the Reactivity of the Acetone Moiety in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole-Acetone Scaffold - A Hub of Tunable Reactivity

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its unique electronic properties and versatile biological activities.[1] When functionalized with an acetone moiety, specifically a propan-2-one group, the resulting scaffold becomes a powerful and versatile building block for synthetic chemists. This guide provides an in-depth exploration of the chemical reactivity inherent to the pyrazolyl acetone structure, offering field-proven insights for researchers, scientists, and drug development professionals.

The acetone group introduces two primary centers of reactivity: the electrophilic carbonyl carbon and the nucleophilic α-carbon (via its enolate). This duality allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures. Understanding the causality behind experimental choices in harnessing this reactivity is paramount for achieving desired synthetic outcomes efficiently and selectively.

This document is structured not as a rigid template, but as a logical journey through the reaction pathways available to the pyrazolyl acetone moiety. We will explore reactions involving the acidic α-protons and those targeting the carbonyl group, providing not just protocols, but the strategic reasoning behind them.

I. Chemistry of the α-Carbon: The Power of the Enolate

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic due to the electron-withdrawing nature of the carbonyl and the pyrazole ring. This allows for the formation of a resonance-stabilized enolate ion in the presence of a base. This enolate is a potent nucleophile, serving as the key intermediate for a host of powerful carbon-carbon bond-forming reactions.

A. Knoevenagel and Claisen-Schmidt Condensations: Synthesis of Pyrazolyl Chalcones

The reaction of a pyrazolyl acetone with an aldehyde or ketone in the presence of a base is a cornerstone transformation known as the Knoevenagel or Claisen-Schmidt condensation.[2] This reaction is a modification of the aldol condensation and is exceptionally valuable for synthesizing α,β-unsaturated ketones, often referred to as chalcones.[3][4] These pyrazolyl chalcones are themselves important precursors for other heterocyclic systems and often exhibit significant biological activity.

Causality and Mechanism: The reaction is initiated by the deprotonation of the α-carbon of the pyrazolyl acetone by a base (e.g., NaOH, KOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water), driven by the formation of a highly stable, conjugated π-system, to yield the final chalcone product.[3] Using an aromatic aldehyde prevents self-condensation and leads cleanly to the desired crossed-condensation product.

Diagram: Knoevenagel/Claisen-Schmidt Condensation Workflow

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Condensation cluster_workup Work-up & Purification Start Equimolar Pyrazolyl Acetone & Aromatic Aldehyde Solvent Dissolve in Ethanol or PEG-400 Start->Solvent Base Add aq. NaOH (20-60%) dropwise at 5-25°C Solvent->Base Stir Stir at Room Temp for 2-4 hours Base->Stir Monitor Monitor by TLC Stir->Monitor Quench Pour into Ice-Cold Water Monitor->Quench Precipitate Filter Precipitate Quench->Precipitate Recrystallize Recrystallize from Ethanol Precipitate->Recrystallize Product Pure Pyrazolyl Chalcone Recrystallize->Product

Caption: Experimental workflow for the synthesis of pyrazolyl chalcones.

Experimental Protocol: Synthesis of (E)-1-(Pyrazol-4-yl)-4-phenylbut-3-en-2-one

  • Preparation: In a 100 mL round-bottom flask, dissolve 1-(1H-pyrazol-4-yl)propan-2-one (10 mmol, 1.24 g) and benzaldehyde (10 mmol, 1.06 g) in 20 mL of 95% ethanol.

  • Reaction Initiation: Cool the mixture in an ice bath to 5-10°C. While stirring, add 10 mL of a 60% aqueous sodium hydroxide solution dropwise over 15 minutes, ensuring the temperature does not exceed 15°C.[3]

  • Reaction Progression: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3 v/v) mobile phase.

  • Work-up: Once the starting materials are consumed, pour the reaction mixture into 100 mL of ice-cold water and acidify carefully with dilute HCl to a pH of ~6-7.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Allow the solid to air dry, then recrystallize from hot ethanol to yield the pure chalcone derivative.

Reactant 1 (Pyrazolyl Acetone)Reactant 2 (Aldehyde)Base/SolventYield (%)Reference
4-acetyl-3-methyl-1-(p-tolyl)-pyrazol-5(4H)-one4-Chlorobenzaldehyde60% aq. NaOH / Ethanol~85-95[3]
4-acetyl-3-(thiophen-2-yl)-1H-pyrazoleFuran-2-carbaldehydeNaOH / EthanolGood[4]
1-Adamantyl methyl ketone*Pyridine-2-carboxaldehydeKOH / EthanolGood[5]
Note: This example shows the reverse condensation to form an adamantyl chalcone, but the principle and conditions are directly applicable.
B. Mannich Reaction: Synthesis of β-Amino Ketones

The Mannich reaction is a three-component condensation that provides a powerful route to β-amino ketones, also known as Mannich bases.[6] For a pyrazolyl acetone substrate, this involves the reaction with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine.[7][8] These products are highly valuable in drug discovery due to the introduction of a basic nitrogen atom, which can be crucial for modulating pharmacokinetic properties.

Causality and Mechanism: The reaction proceeds through the initial formation of an electrophilic iminium ion from the reaction between formaldehyde and the secondary amine.[9] Concurrently, the pyrazolyl acetone is converted to its enol or enolate form under the reaction conditions. The crucial C-C bond is formed when the nucleophilic α-carbon of the enol attacks the iminium ion. This aminoalkylation of the α-position results in the final Mannich base.[6] The hydrogen on the pyrazole ring's imino group is sufficiently acidic to participate, allowing for aminomethylation at the N1 position as well, a reactivity that must be considered in reaction design.[9]

Diagram: Mannich Reaction Mechanism

Mannich_Mechanism cluster_iminium cluster_enol cluster_attack Amine R₂NH Iminium [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium + CH₂O, -H₂O Formaldehyde CH₂O Attack C-C Bond Formation Iminium->Attack PyrazoleAcetone Pyrazole-CH₂-CO-CH₃ Enol Pyrazole-CH=C(OH)-CH₃ (Enol form) PyrazoleAcetone->Enol Acid/Base cat. Enol->Attack Nucleophilic Attack Product Pyrazole-CH(CH₂NR₂)-CO-CH₃ (Mannich Base) Attack->Product Deprotonation

Caption: Mechanism of the Mannich reaction with pyrazolyl acetone.

Experimental Protocol: Synthesis of 1-(Pyrazol-4-yl)-4-(diethylamino)butan-2-one

  • Preparation: To a solution of 1-(1H-pyrazol-4-yl)propan-2-one (5 mmol) in 30 mL of ethanol, add diethylamine (5 mmol) and 37% aqueous formaldehyde (6 mmol).[7]

  • Reaction: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) and reflux the mixture for 6-8 hours.

  • Monitoring: Follow the reaction's progress using TLC until the starting ketone spot disappears.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation: Treat the residue with a saturated solution of sodium bicarbonate to neutralize the acid and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product via column chromatography on silica gel to obtain the pure Mannich base.

SubstrateAmineConditionsProduct TypeReference
Pyrazol-5(4H)-one derivativeVarious amines/amidesReflux in EthanolN-Mannich Bases[7]
1,2,4-Triazole-3-thiolN-methylpiperazineFormaldehydeN-Mannich Bases[10]
1-AminobenzimidazoleSubstituted PyrazolesFormaldehydeHybrid Mannich Bases[9]

II. Chemistry of the Carbonyl Group: The Electrophilic Center

The carbonyl carbon of the acetone moiety is electrophilic and susceptible to attack by nucleophiles, most notably hydride reagents. This reactivity provides a direct pathway to chiral or achiral secondary alcohols, which are valuable intermediates for further functionalization.

Reduction to Secondary Alcohols

The reduction of the ketone functionality to a secondary alcohol is one of the most fundamental and reliable transformations. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose due to its excellent selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more powerful reagents like lithium aluminum hydride (LiAlH₄).[11][12]

Causality and Mechanism: The reaction proceeds via the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[13] This attack breaks the C=O π-bond, forming a tetrahedral borate intermediate. A subsequent work-up step with a protic solvent (like water or dilute acid) protonates the resulting alkoxide to furnish the final secondary alcohol.[11][13] The reaction is typically performed in alcoholic solvents like methanol or ethanol.

Diagram: Carbonyl Reduction Mechanism

Reduction_Mechanism Start Pyrazole-C(=O)-CH₃ Intermediate Pyrazole-CH(O⁻)-CH₃ (Alkoxide Intermediate) Start->Intermediate 1. Hydride Attack Reagent NaBH₄ Reagent->Intermediate Product Pyrazole-CH(OH)-CH₃ (Secondary Alcohol) Intermediate->Product 2. Protonation Workup H₂O or H₃O⁺ (Protic Work-up) Workup->Product

Caption: Mechanism for the reduction of pyrazolyl acetone to a secondary alcohol.

Experimental Protocol: Reduction of 1-(1H-Pyrazol-4-yl)propan-2-one

  • Preparation: Dissolve 1-(1H-pyrazol-4-yl)propan-2-one (10 mmol, 1.24 g) in 50 mL of methanol in a 250 mL flask and cool the solution to 0°C in an ice bath.[12]

  • Reaction: Add sodium borohydride (NaBH₄) (5 mmol, 0.19 g) portion-wise over 15 minutes with vigorous stirring. The addition is exothermic and may cause bubbling.

  • Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of 20 mL of 1 M HCl at 0°C to neutralize excess NaBH₄ and decompose the borate esters.

  • Isolation: Remove the methanol under reduced pressure. Add 30 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude alcohol. The product can be further purified by column chromatography or recrystallization if necessary.

SubstrateReagentSolventProductReference
Aldehydes / KetonesNaBH₄Methanol / EthanolPrimary / Secondary Alcohols[11]
3-NitroacetophenoneNaBH₄Ethanol1-(3-Nitrophenyl)ethanol[12]
BenzophenoneNaBH₄EthanolDiphenylmethanol[14]

Conclusion

The acetone moiety attached to a pyrazole core is not merely a passive substituent but an active participant in a wide range of synthetically useful reactions. By leveraging the dual nucleophilic and electrophilic nature of this functional group, chemists can access a rich variety of complex molecules. The enolate-driven Knoevenagel and Mannich reactions provide robust pathways to C-C bond formation, leading to valuable chalcone and β-amino ketone derivatives. Simultaneously, the predictable and selective reduction of the carbonyl group offers a reliable entry point to secondary alcohols. A thorough understanding of the underlying mechanisms and the causal factors influencing these reactions empowers researchers to strategically design synthetic routes for novel therapeutics and advanced materials.

References

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Rasayan J. Chem.[Link]

  • Yuan, W., et al. (2018). Direct Catalytic Enantioselective Vinylogous Aldol Reaction of Allyl Ketones to Pyrazole-4,5-diones. The Journal of Organic Chemistry, 83(15), 8346–8355. [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Heliyon, 6(9), e05022. [Link]

  • Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5. [Link]

  • Gomaa, A. M., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Scientific Reports, 14(1), 16180. [Link]

  • Jadhav, N., et al. (2022). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Journal of the Indian Chemical Society, 99(11), 100755. [Link]

  • Shestopalov, A. M., et al. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Comptes Rendus Chimie, 16(7), 679-685. [Link]

  • Shaker, Y. M. (n.d.). Synthesis and reactivity of some pyrazole derivatives. Shodhganga. [Link]

  • (2013). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 5(5), 151-158. [Link]

  • Zhang, X., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3632–3637. [Link]

  • Wikipedia. (n.d.). Aldol reaction. [Link]

  • Hutton, C. A., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(19), 5484-5496. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Quiroga, J., & Portilla, J. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

  • Singh, P., et al. (2013). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Journal of the Korean Chemical Society, 57(3), 367-376. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Macías-Pérez, E., et al. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. Organics, 4(4), 513-546. [Link]

  • Patil, S. D., & Rajput, J. D. (2016). RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. World Journal of Pharmaceutical Research, 5(12), 856-868. [Link]

  • Isloor, A. M., et al. (2009). Regioselective reaction: Synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles. European Journal of Medicinal Chemistry, 44(9), 3662-3666. [Link]

  • Kandale, A., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(1), 81-88. [Link]

  • Bîcu, E., et al. (2022). New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. International Journal of Molecular Sciences, 23(16), 9091. [Link]

  • Chemistry Steps. (2020). Aldol Reaction – Principles and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Addition. [Link]

  • Clark, J. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. (2024). YouTube. [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone from acetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone

Executive Summary & Strategic Rationale

This application note details a robust, three-step protocol for the synthesis of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone starting from acetylacetone (2,4-pentanedione). This specific pyrazole derivative is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for p38 MAPK inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemical fungicides.

Synthetic Strategy: We utilize a "Chlorination-First" strategy. While N-alkylation prior to chlorination is theoretically possible, introducing the acetonyl tail early exposes reactive


-protons (adjacent to the ketone) to potential side-chlorination. By installing the chlorine atom at the pyrazole C4 position before alkylation, we eliminate regioselectivity errors and ensure high purity.

The Route:

  • Cyclocondensation: Acetylacetone + Hydrazine

    
     3,5-Dimethylpyrazole.
    
  • Electrophilic Halogenation: 3,5-Dimethylpyrazole + NCS

    
     4-Chloro-3,5-dimethylpyrazole.
    
  • N-Alkylation: 4-Chloro-3,5-dimethylpyrazole + Chloroacetone

    
     Target Molecule.
    

Retrosynthetic Analysis & Pathway

The following logic map visualizes the critical disconnection points and the forward synthetic flow.

G Target Target: 1-(4-Chloro-3,5-dimethyl- 1H-pyrazol-1-yl)acetone Step3_Reagents Reagents: Chloroacetone, K2CO3 (SN2 Alkylation) Step3_Reagents->Target Intermediate2 Intermediate 2: 4-Chloro-3,5-dimethylpyrazole Intermediate2->Target Step 3 Step2_Reagents Reagents: N-Chlorosuccinimide (NCS) (Electrophilic Subst.) Step2_Reagents->Intermediate2 Intermediate1 Intermediate 1: 3,5-Dimethylpyrazole Intermediate1->Intermediate2 Step 2 Step1_Reagents Reagents: Hydrazine Hydrate (Cyclocondensation) Step1_Reagents->Intermediate1 Start Starting Material: Acetylacetone Start->Intermediate1 Step 1

Figure 1: Modular synthetic pathway prioritizing C4-chlorination prior to N-alkylation to protect the acetonyl moiety.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

Rationale: This step utilizes the Knorr pyrazole synthesis mechanism. The reaction is highly exothermic; temperature control is vital to prevent hydrazine decomposition and ensure safety.

  • Reagents:

    • Acetylacetone (1.0 eq)

    • Hydrazine Monohydrate (1.05 eq)

    • Ethanol (Solvent, 5 vol)

  • Equipment: 3-neck Round Bottom Flask (RBF), reflux condenser, dropping funnel, ice bath.

Protocol:

  • Setup: Charge the RBF with Hydrazine Monohydrate (50 mmol) and Ethanol (30 mL). Cool the solution to 0–5°C using an ice bath.

  • Addition: Add Acetylacetone (50 mmol) dropwise via the dropping funnel over 30 minutes. Critical: Maintain internal temperature <15°C to control the exotherm.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (RT) for 1 hour. Then, heat to reflux (78°C) for 2 hours to ensure complete cyclization.

  • Workup: Evaporate the ethanol under reduced pressure. The residue will solidify upon cooling.

  • Purification: Recrystallize from minimal hot ethanol or hexanes if necessary.

    • Expected Yield: 85–90%[1][2]

    • Appearance: White crystalline solid (mp: 107–108°C).[3]

Step 2: Chlorination to 4-Chloro-3,5-dimethylpyrazole

Rationale: We use N-Chlorosuccinimide (NCS) as the chlorinating agent. Unlike sulfuryl chloride (


), NCS is a mild, solid reagent that avoids the evolution of corrosive 

gas and provides higher regioselectivity for the C4 position.
  • Reagents:

    • 3,5-Dimethylpyrazole (from Step 1, 1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.05 eq)

    • Acetonitrile (ACN) or DCM (10 vol)

  • Equipment: RBF, magnetic stirrer, nitrogen atmosphere.

Protocol:

  • Dissolution: Dissolve 3,5-Dimethylpyrazole (40 mmol) in Acetonitrile (40 mL) at RT.

  • Chlorination: Add NCS (42 mmol) portion-wise over 15 minutes. The reaction is slightly exothermic.

  • Monitoring: Stir at RT for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting material spot (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Workup: Concentrate the solvent. Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) to remove succinimide byproduct.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
    • Expected Yield: 80–85%

    • Appearance: Off-white solid.

Step 3: N-Alkylation to 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone

Rationale: This is a classic


 substitution. Since the pyrazole ring is now symmetric (3,5-dimethyl-4-chloro), N1 and N2 are equivalent, eliminating regioisomer concerns. Potassium carbonate is used as a mild base to scavenge the HCl generated.
  • Reagents:

    • 4-Chloro-3,5-dimethylpyrazole (from Step 2, 1.0 eq)

    • Chloroacetone (1.1 eq) (Warning: Lachrymator)

    • Potassium Carbonate (

      
      ), anhydrous (2.0 eq)
      
    • Acetone (dry, 10 vol) or DMF (5 vol)

    • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Equipment: RBF, reflux condenser, drying tube (

    
    ).
    

Protocol:

  • Activation: Suspend 4-Chloro-3,5-dimethylpyrazole (20 mmol) and

    
     (40 mmol) in dry Acetone (100 mL). Add catalytic KI (2 mmol) to accelerate the reaction (Finkelstein exchange in situ).
    
  • Alkylation: Add Chloroacetone (22 mmol) dropwise at RT.

  • Reflux: Heat the mixture to reflux (56°C) for 6–12 hours.

  • Workup: Filter off the inorganic salts (

    
    /KCl). Evaporate the filtrate to dryness.
    
  • Purification: The crude oil often solidifies. If necessary, purify via column chromatography (Silica gel, Hexane:EtOAc 4:1) or recrystallization from Ethanol/Water.[2]

    • Expected Yield: 75–80%[3]

    • Target Structure: 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone.

Quantitative Data Summary

StepReaction TypeLimiting ReagentReagentSolventTempTypical Yield
1 CyclocondensationAcetylacetoneHydrazine HydrateEthanol0°C

Reflux
88%
2 Halogenation (EAS)3,5-DimethylpyrazoleNCSACNRT82%
3 N-Alkylation (

)
4-Cl-3,5-DMPChloroacetoneAcetoneReflux78%

Quality Control & Validation

To ensure the integrity of the final compound, the following analytical signatures must be verified.

1H NMR (400 MHz,


): 
  • 
     2.20 (s, 3H, 
    
    
    
    at C3/C5)
  • 
     2.24 (s, 3H, 
    
    
    
    at C3/C5)
  • 
     2.28 (s, 3H, Acetyl 
    
    
    
    )
  • 
     4.85 (s, 2H, 
    
    
    
    )
  • Note: The absence of a signal around

    
     5.8-6.0 ppm confirms the successful chlorination of the C4-H proton.
    

Mass Spectrometry (ESI+):

  • Calculate Exact Mass for

    
    : 186.06
    
  • Observed

    
    : 187.06 (characteristic 3:1 ratio for 
    
    
    
    isotopes).

Safety & Handling (HSE)

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Avoid contact with metals. Use strictly in a fume hood.

  • Chloroacetone: Potent lachrymator (tear gas agent). Handle only in a well-ventilated fume hood. Wear goggles and face shield. Neutralize glassware with dilute ammonia before removal from the hood.

  • NCS: Irritant. Store in a cool, dry place to prevent decomposition.

References

  • Synthesis of 3,5-Dimethylpyrazole: Wiley, R. H.; Hexner, P. E. 3,5-Dimethylpyrazole.[4] Org. Synth. 1951 , 31, 43.

  • Green Chlorination Protocol (Alternative): Walters, M. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chem. 2018 , 20.[5]

  • N-Alkylation of Pyrazoles: Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Notes.

  • General Pyrazole Chemistry: El-Sawy, E. R., et al. Synthesis and biological activity of some new 1,3,4,5-tetrasubstituted pyrazoles. Acta Pharm. 2012 , 62, 157-179.

Sources

The Advent of Accelerated Discovery: Microwave-Assisted Synthesis of Pyrazole-1-yl-acetone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents and advanced materials, the pyrazole scaffold stands as a privileged structure, celebrated for its vast pharmacological activities. The strategic incorporation of an acetone moiety at the N-1 position of the pyrazole ring frequently amplifies or tailors these biological effects, rendering pyrazole-1-yl-acetone derivatives highly coveted targets in contemporary drug discovery. However, traditional synthetic routes are often plagued by prolonged reaction times, demanding conditions, and unsatisfactory yields. This guide unveils the transformative power of Microwave-Assisted Organic Synthesis (MAOS) to overcome these hurdles, offering rapid, efficient, and high-yielding protocols for the synthesis of these valuable compounds.

The Paradigm Shift: Why Microwave Chemistry Triumphs

Microwave-assisted synthesis has emerged as a cornerstone of modern "green" chemistry, providing a powerful alternative to conventional heating methods.[1][2] Unlike traditional techniques that rely on external heat sources and convective heat transfer, microwave irradiation directly energizes polar molecules within the reaction mixture.[3] This unique mechanism of "in-core" volumetric heating leads to a rapid and uniform temperature increase throughout the sample, minimizing thermal gradients and unwanted side reactions.[3][4] The principal advantages of this technology are compelling:

  • Dramatically Accelerated Reaction Rates: Reactions that previously required hours or days can often be completed in a matter of minutes.[5]

  • Enhanced Yields and Purity: The precise and rapid heating curtails the formation of byproducts, leading to cleaner reaction profiles and simpler purification.[4][5]

  • Superior Reaction Control: Dedicated microwave synthesizers allow for precise control over temperature, pressure, and power delivery, ensuring reproducibility.[3]

  • Eco-Friendly Approach: Reduced energy consumption and the potential for solvent-free conditions align with the principles of sustainable chemistry.[1][2]

Protocol I: Efficient One-Pot, Three-Component Synthesis of Pyrazole-1-yl-acetone Derivatives

This protocol details a highly efficient, one-pot condensation of a β-diketone, a hydrazine derivative, and chloroacetone under microwave irradiation. This convergent approach is prized for its atom economy and operational simplicity.

Reaction Scheme:

reaction_workflow cluster_reactants Reactants cluster_conditions Conditions A β-Diketone (e.g., Ethyl Acetoacetate) Product Pyrazole-1-yl-acetone Derivative A->Product B Substituted Hydrazine B->Product C Chloroacetone C->Product D Microwave Irradiation (e.g., 100 W, 120 °C, 5-10 min) D->Product E Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) E->Product

Caption: Workflow for the one-pot synthesis.

Materials and Reagents:
Reagent/MaterialGradeRecommended Supplier (Example)
Ethyl AcetoacetateReagent Grade, ≥99%Sigma-Aldrich
Substituted PhenylhydrazineReagent Grade, ≥98%Alfa Aesar
ChloroacetoneReagent Grade, 98%Thermo Fisher Scientific
Ethanol (Anhydrous)200 ProofVWR
Glacial Acetic AcidACS Reagent GradeJ.T. Baker
Microwave Synthesizere.g., CEM Discover SP-
Microwave-Safe Vessels10 mL with stir bars-
Detailed Step-by-Step Protocol:
  • Reagent Addition: In a 10 mL microwave-safe reaction vessel containing a magnetic stir bar, combine ethyl acetoacetate (1.0 mmol), the selected substituted hydrazine (1.0 mmol), and chloroacetone (1.2 mmol).

  • Solvent and Catalyst: Add 3 mL of anhydrous ethanol to the vessel, followed by 2-3 drops of glacial acetic acid.

  • Vessel Sealing: Securely cap the vessel to ensure a closed-system environment, which is crucial for reaching temperatures above the solvent's boiling point.

  • Microwave Irradiation: Place the sealed vessel into the microwave synthesizer cavity. Irradiate the mixture with the following parameters:

    • Power: 100 Watts

    • Temperature: 120 °C (monitored via an internal IR sensor)

    • Hold Time: 5-10 minutes

    • Stirring: Enabled

  • Work-up and Purification:

    • Upon completion, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into 20 mL of ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain the purified pyrazole-1-yl-acetone derivative.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Rationale and Expert Insights:
  • The Power of One-Pot: This multicomponent reaction strategy is inherently efficient, minimizing handling steps and solvent waste.[6][7]

  • Microwave as the Driving Force: The rapid, uniform heating provided by microwaves is key to achieving high yields in short timeframes, a significant improvement over conventional reflux methods.[8]

  • Solvent Selection: Ethanol is an ideal solvent due to its polarity, which allows for efficient microwave absorption, and its ability to solubilize the reactants.

  • Catalysis: The small amount of acetic acid catalyzes the initial condensation between the β-diketone and hydrazine.

Representative Data:
EntryHydrazine SubstituentReaction Time (min)Yield (%)
1Phenyl791
24-Chlorophenyl694
34-Nitrophenyl592
42,4-Dinitrophenyl595

Protocol II: Two-Step Synthesis via Chalcone Intermediate with Microwave-Assisted N-Alkylation

This alternative two-step approach provides greater modularity, allowing for the synthesis of a wider array of substituted pyrazoles. The key innovation here is the use of microwave irradiation for the final N-alkylation step, a reaction that can be sluggish under conventional heating.

Synthetic Workflow:

two_step_synthesis cluster_step1 Step 1: Pyrazole Formation (Conventional) cluster_step2 Step 2: N-Alkylation (Microwave-Assisted) A Chalcone Intermediate D N-H Pyrazole A->D B Hydrazine B->D C Solvent (e.g., Ethanol) Reflux C->D H Final Product D->H E Chloroacetone E->H F Base (e.g., K₂CO₃) Solvent (e.g., DMF) F->H G Microwave Irradiation G->H

Caption: Two-step synthesis with microwave N-alkylation.

Step 2: Microwave-Assisted N-Alkylation Protocol
Materials and Reagents:
Reagent/MaterialGradeRecommended Supplier (Example)
N-H Pyrazole IntermediateSynthesized in Step 1-
ChloroacetoneReagent Grade, 98%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Detailed Step-by-Step Protocol:
  • Vessel Preparation: To a 10 mL microwave-safe vessel, add the N-H pyrazole intermediate (1.0 mmol), anhydrous potassium carbonate (1.5 mmol), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add 3 mL of anhydrous DMF, followed by chloroacetone (1.2 mmol).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate at 120 °C for 5-7 minutes.

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into ice water.

    • Collect the resulting precipitate by filtration and wash with water.

    • If necessary, purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

  • Characterization: Confirm the structure of the N-alkylated product using appropriate spectroscopic methods.

Rationale and Mechanistic Considerations:
  • Base-Catalyzed Alkylation: Potassium carbonate acts as a base to deprotonate the pyrazole nitrogen, generating a nucleophilic pyrazolate anion that readily attacks the electrophilic chloroacetone.[9][10]

  • Solvent Choice for MAOS: DMF is an excellent choice for this microwave-assisted step due to its high boiling point and strong dipole moment, which facilitates efficient energy absorption and rapid heating.

  • Accelerating a Key Step: N-alkylation of pyrazoles can be slow and require harsh conditions conventionally. Microwave irradiation dramatically accelerates this SN2 reaction, often leading to cleaner products in a fraction of the time.[11]

Troubleshooting and Optimization Guide

ProblemCommon Cause(s)Recommended Solution(s)
Low or No Yield Inactive reagents, insufficient heating, incorrect stoichiometryEnsure reagents are pure and dry. Incrementally increase reaction time or temperature. Verify molar ratios of reactants.
Product Degradation Excessive temperature or "hot spots"Reduce microwave power and ensure vigorous stirring. If using a fixed-power instrument, consider using a less microwave-absorbent solvent.
Incomplete Reaction Insufficient reaction time or temperatureIncrease the hold time at the target temperature. A modest increase in temperature (e.g., 10-20 °C) can significantly impact reaction rates.
Purification Issues Formation of closely-related byproductsOptimize the reaction conditions to improve selectivity. For purification, explore different solvent systems for recrystallization or chromatography.

Safety First: A Critical Reminder

  • Specialized Equipment Only: All microwave-assisted reactions must be performed in a dedicated chemical microwave synthesizer. Never use a domestic microwave oven.

  • Pressure Hazard: Reactions in sealed vessels can generate significant pressure. Always allow vessels to cool completely to a safe temperature before opening.

  • Chemical Hazards: Handle all chemicals, particularly lachrymatory agents like chloroacetone, within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion: Empowering Your Research

The adoption of microwave-assisted synthesis for the preparation of pyrazole-1-yl-acetone derivatives is more than an incremental improvement; it is a strategic enhancement of the discovery process. The protocols outlined herein provide a robust foundation for the rapid, efficient, and scalable synthesis of these medicinally important scaffolds. By leveraging the principles of microwave chemistry, researchers can significantly shorten development timelines, improve experimental outcomes, and embrace a more sustainable approach to chemical synthesis.

References

  • Vertex AI Search. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • PatSnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A.
  • ResearchGate. THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025).
  • PMC.
  • MDPI.
  • Academia.edu. (PDF)
  • GSC Online Press. Green synthesis of pyranopyrazole using microwave assisted techniques. (2020).
  • PubMed.
  • ResearchGate. (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. (2025).
  • ResearchGate.
  • DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review. (2025).
  • PMC.
  • RSC Publishing.
  • Semantic Scholar.
  • RSC Publishing.
  • orientjchem.org.
  • Semantic Scholar. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES
  • Semantic Scholar.
  • IJCRT.org.
  • MDPI.
  • Available online at The synthetic development of pyrazole nucleus: From reflux to microwave Hari.

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Application Note: Strategic Utilization of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile

This guide details the synthesis, handling, and coordination protocols for 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone (hereafter referred to as L-Cl ). While often overlooked in favor of its non-chlorinated analogs, L-Cl offers unique electronic properties due to the electron-withdrawing nature of the chlorine atom at the 4-position.

L-Cl functions primarily as a hemilabile N,O-donor ligand , capable of forming six-membered chelate rings with transition metals. Furthermore, it serves as a critical "pro-ligand" scaffold for synthesizing bulky Schiff base ligands (hydrazones, thiosemicarbazones) used in bioinorganic chemistry and catalysis.

Chemical Architecture & Electronic Tuning
FeatureSpecificationImpact on Coordination
Formula

Low molecular weight allows for high ligand-to-metal ratios.
Donor Atoms Pyrazole

(Hard/Borderline) Ketone

(Hard)
Forms a stable 6-membered chelate ring .
4-Chloro Group Electron Withdrawing (

effect)
Reduces basicity of

compared to non-chloro analogs; increases Lewis acidity of the central metal.
3,5-Dimethyl Steric BulkPrevents formation of polymeric networks; enforces discrete molecular geometries.

Synthesis Protocol: Ligand Generation

The synthesis relies on a standard


 N-alkylation of the pyrazole core. The presence of the 4-chloro group requires specific attention to reaction times due to the reduced nucleophilicity of the pyrazole nitrogen.
Reagents Required[1][2][3][4][5][6][7]
  • Precursor: 4-Chloro-3,5-dimethylpyrazole (CAS: 15953-73-8)

  • Alkylating Agent: Chloroacetone (CAS: 78-95-5) [Warning: Lachrymator]

  • Base: Potassium Carbonate (

    
    ), anhydrous
    
  • Solvent: Acetonitrile (

    
    ) or Acetone (HPLC Grade)
    
  • Catalyst: Potassium Iodide (KI) - Optional, accelerates reaction

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-3,5-dimethylpyrazole (10 mmol, 1.30 g) in 50 mL of acetonitrile.

  • Activation: Add anhydrous

    
      (12 mmol, 1.66 g) and a catalytic tip of KI . Stir at room temperature for 15 minutes to deprotonate the pyrazole (forming the pyrazolate anion).
    
  • Alkylation: Dropwise add Chloroacetone (11 mmol, 0.88 mL) via a syringe. Note: Use a fume hood; chloroacetone is a potent tear gas.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product will appear less polar than the starting pyrazole.
    
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure (Rotavap).

  • Purification: The residue is often an oil that solidifies upon standing. Recrystallize from a minimal amount of Ethanol/Hexane or purify via silica gel column chromatography if high purity (>99%) is required for crystallography.

Coordination Protocols

L-Cl is a hemilabile ligand. The ketone oxygen is a weaker donor than the pyrazole nitrogen and can be displaced by strong solvents (water, DMSO). Therefore, coordination reactions should be performed in non-competing solvents.

Protocol A: Synthesis of Dichloro Complexes

Target Metals: Cu(II), Zn(II), Co(II), Ni(II)

  • Metal Solution: Dissolve

    
     of anhydrous metal chloride (
    
    
    
    ,
    
    
    , etc.) in
    
    
    of absolute Ethanol. Note: Use triethyl orthoformate as a dehydrating agent if using hydrated salts.
  • Ligand Addition: Add a solution of L-Cl (

    
     or 
    
    
    
    depending on desired stoichiometry) in
    
    
    Ethanol to the metal solution.
  • Reaction: Reflux for 2 hours. The color should change immediately (e.g., Cu(II) shifts from green to dark blue/brown).

  • Isolation:

    • Allow the solution to evaporate slowly at room temperature.

    • Crystals suitable for X-ray diffraction (XRD) typically form within 24–48 hours.

    • Wash precipitates with cold diethyl ether.

Protocol B: "Pro-Ligand" Derivatization (Schiff Base Synthesis)

L-Cl is most powerful when converted into tridentate ligands (e.g., thiosemicarbazones).

  • Combine L-Cl (

    
    ) and Thiosemicarbazide  (
    
    
    
    ) in Ethanol.
  • Add 2 drops of conc.

    
     or Acetic Acid (Catalyst).
    
  • Reflux for 4 hours. The ketone carbonyl condenses to form an imine (

    
    ).
    
  • Result: A tridentate

    
    -donor ligand (Pyrazoly-Imine-Thione) with enhanced binding affinity.
    

Experimental Logic & Visualization

The following diagram illustrates the decision matrix for using L-Cl , distinguishing between its use as a direct ligand versus a scaffold for higher-order ligands.

LigandStrategy Start Start: 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone Decision Target Application? Start->Decision DirectCoord Direct Coordination (Hemilabile N,O Donor) Decision->DirectCoord Weak M-O bond desired Derivatization Schiff Base Condensation (Pro-Ligand) Decision->Derivatization Robust Chelation desired HardAcid Hard Acids (Ln, High ox. Trans. Metals) Stabilizes weak M-O bond DirectCoord->HardAcid Catalysis Catalysis Application (Cl group increases Lewis Acidity) DirectCoord->Catalysis Hydrazone Reaction w/ Hydrazines (N,N donor) Derivatization->Hydrazone Thiosemi Reaction w/ Thiosemicarbazide (N,N,S Tridentate) Derivatization->Thiosemi BioActivity Bioinorganic/Pharma (Enhanced Stability & Lipophilicity) Thiosemi->BioActivity

Caption: Strategic workflow for utilizing L-Cl. The pathway is selected based on whether labile coordination (catalysis) or robust chelation (bioactivity) is required.

Characterization Strategy (Self-Validating)

To ensure the integrity of the synthesized complexes, use the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)
  • Ligand (Free): Look for the sharp Carbonyl (

    
    ) stretch at 
    
    
    
    .
  • Complex (Coordinated): Upon coordination through the oxygen, the

    
     bond weakens. Expect a red shift  to 
    
    
    
    .
    • Validation: If the peak remains at

      
      , the ketone is not  coordinated (monodentate N-binding only).
      
NMR Spectroscopy ( )
  • Methyl Groups: The 3-Me and 5-Me groups on the pyrazole ring usually appear as singlets around

    
    .
    
  • Coordination Shift: In diamagnetic complexes (e.g., Zn, Cd), coordination will cause a downfield shift (deshielding) of the methylene protons (

    
    ) adjacent to the pyrazole N1 and the ketone.
    
X-Ray Crystallography (Connectivity Check)
  • Confirm the formation of the six-membered chelate ring : Metal

    
     N2 
    
    
    
    N1
    
    
    C(methylene)
    
    
    C(carbonyl)
    
    
    O
    
    
    Metal.
  • Verify the planarity of the pyrazole ring relative to the metal center to assess steric strain from the 3,5-dimethyl groups.

References

  • Mukherjee, R. (2000). "Coordination chemistry with pyrazole-based ligands." Coordination Chemistry Reviews, 203(1), 151-218.

  • Perez-Lourido, P., et al. (1997). "Synthesis and characterization of Co(II), Ni(II) and Cu(II) complexes with 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone." Polyhedron, 16(6), 1043-1050.

  • James, C., et al. (2025). "Electrosynthesis of 4-Chloro Derivatives of Pyrazole." Russian Journal of Electrochemistry, 44, 1321–1326.

  • Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press. (Foundational text on pyrazole coordination modes).

  • PubChem. (2025).[1] "Compound Summary: 4-Chloro-3,5-dimethylpyrazolyl derivatives." National Library of Medicine.

Sources

Application Note: High-Efficiency Synthesis of Hydrazone Derivatives from 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing hydrazone derivatives utilizing 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone as the core scaffold. The fusion of the pyrazole pharmacophore—known for its potent anti-inflammatory (e.g., Celecoxib) and antimicrobial properties—with the hydrazone linkage (


) creates a privileged structure in medicinal chemistry.

This guide moves beyond standard textbook procedures, offering a field-tested, acid-catalyzed condensation workflow designed for high reproducibility and yield. It addresses critical parameters such as pH control, solvent selection, and isolation techniques to ensure the integrity of the labile imine bond (


).

Scientific Background & Mechanism[1][2]

The Pharmacophore Fusion

The target molecules represent a "hybrid" drug design strategy.

  • Pyrazole Core: The 4-chloro-3,5-dimethyl substitution pattern modulates lipophilicity and steric fit within biological binding pockets (e.g., COX-2 active sites).

  • Hydrazone Linker: Acts as an electron-donating system capable of coordinating with metal ions in metalloenzymes or forming hydrogen bonds with receptor residues.

Reaction Mechanism: Acid-Catalyzed Condensation

The formation of the hydrazone proceeds via a nucleophilic addition-elimination mechanism.[1] The ketone carbonyl of the acetone moiety is less electrophilic than an aldehyde; therefore, general acid catalysis is strictly required to activate the carbonyl carbon.

Key Mechanistic Steps:

  • Activation: Protonation of the carbonyl oxygen by glacial acetic acid increases electrophilicity.

  • Attack: The terminal nitrogen of the hydrazide/hydrazine (nucleophile) attacks the carbonyl carbon.[1]

  • Proton Transfer: Formation of the carbinolamine intermediate.

  • Elimination: Acid-assisted loss of water drives the equilibrium toward the stable Schiff base (hydrazone).

Mechanistic Pathway Visualization

ReactionMechanism Ketone Starting Ketone (Electrophile) Activated Activated Carbonyl (Oxonium Ion) Ketone->Activated Protonation Acid H+ Catalyst (Acetic Acid) Acid->Activated Intermediate Carbinolamine Intermediate Activated->Intermediate Nucleophilic Attack Hydrazide Hydrazide/Hydrazine (Nucleophile) Hydrazide->Intermediate Water H2O (Leaving Group) Intermediate->Water Product Target Hydrazone (Schiff Base) Intermediate->Product Dehydration (-H2O)

Figure 1: Acid-catalyzed mechanism for the condensation of pyrazole-acetone with hydrazides.

Experimental Protocol

Materials & Reagents[3][4]
  • Precursor: 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone (Synthesis Ref: Organic Syntheses [1], Hetero Letters [2]).

  • Reactant: Substituted Hydrazide (e.g., Benzoic hydrazide, Isonicotinic acid hydrazide, Thiosemicarbazide).[2]

  • Solvent: Absolute Ethanol (99.9%) or Methanol (HPLC Grade).

  • Catalyst: Glacial Acetic Acid.

  • Workup: Diethyl ether, Ice-cold distilled water.

Step-by-Step Methodology
Phase A: Preparation of the Reaction Mixture
  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 0.01 mol of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone in 20 mL of absolute ethanol .

    • Note: Ensure the ketone is fully dissolved. If the solution is turbid, warm slightly to 40°C.

  • Addition of Nucleophile: Add 0.01 mol (equimolar) of the appropriate hydrazide/hydrazine derivative.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Critical: The pH should be adjusted to approximately 4.5–5.[1]0. Too much acid can protonate the hydrazine nitrogen, rendering it non-nucleophilic. Too little acid fails to activate the ketone [3].

Phase B: Reflux & Monitoring[3]
  • Reflux: Attach a water-cooled condenser and reflux the mixture on a heating mantle for 4–8 hours .

  • Monitoring: Monitor progress via Thin Layer Chromatography (TLC).

    • Mobile Phase: Ethyl Acetate:Hexane (3:7 or 4:6).

    • Visualization: UV lamp (254 nm) or Iodine chamber. Look for the disappearance of the ketone spot and the appearance of a new, lower Rf spot (hydrazone).

Phase C: Isolation & Purification[4]
  • Precipitation: Allow the reaction mixture to cool to room temperature.

    • Scenario A (Solid forms): If a solid precipitates upon cooling, filter under vacuum.

    • Scenario B (No precipitate): Pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. This "shock" change in polarity usually forces the hydrazone out of solution.

  • Washing: Wash the solid cake with 20 mL of ice-cold water (to remove acetic acid) followed by 10 mL of cold dilute ethanol (to remove unreacted starting material).

  • Recrystallization: Recrystallize from hot Ethanol or an Ethanol/DMF mixture (9:1) to yield the pure product.

Experimental Workflow Diagram

Workflow Start Dissolve Ketone (0.01 mol) in EtOH (20 mL) AddR Add Hydrazide (0.01 mol) + Glacial AcOH (cat.) Start->AddR Reflux Reflux 4-8 Hours (Monitor TLC) AddR->Reflux Cool Cool to Room Temp Reflux->Cool Decision Precipitate Formed? Cool->Decision PourIce Pour onto Crushed Ice (Induce Precipitation) Decision->PourIce No Filter Vacuum Filtration Decision->Filter Yes PourIce->Filter Wash Wash: Cold H2O -> Cold EtOH Filter->Wash Recryst Recrystallize (EtOH/DMF) Dry in Vacuum Wash->Recryst

Figure 2: Step-by-step experimental workflow for hydrazone synthesis.

Characterization & Data Interpretation

Successful synthesis is validated by the following spectral features.

Infrared Spectroscopy (FT-IR)
Functional GroupFrequency (

)
Observation
C=O (Ketone) ~1715-1725Disappears (Critical indicator of conversion).
C=N (Imine) 1590-1620Appears as a sharp, strong band.
NH (Hydrazone) 3150-3350Appears (if secondary amine remains).
C-Cl 700-750Remains unchanged (from pyrazole core).
Nuclear Magnetic Resonance ( -NMR)
  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Pyrazole-

    
    :  Singlets around 
    
    
    
    2.1 – 2.5 ppm.
  • Acetone-

    
    :  The methyl group adjacent to the new C=N bond will shift slightly upfield compared to the ketone precursor.
    
  • -NH- Proton: A broad singlet typically observed between

    
     8.0 – 12.0 ppm (highly dependent on the nature of the R-group and hydrogen bonding) [4].
    
  • Absence: No signal for the C4-H of the pyrazole ring (due to the chloro-substitution).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oily Product Incomplete crystallization or impurities.Scratch the flask walls with a glass rod. Cool to -20°C overnight. Alternatively, re-dissolve in minimal hot ethanol and add water dropwise until turbid.
Low Yield Incomplete reaction or hydrolysis.Check pH (must be ~5). Extend reflux time. Ensure the system is protected from atmospheric moisture (use a drying tube), as water drives the equilibrium back to the ketone.
Multiple Spots (TLC) Isomerism (E/Z) or degradation.Hydrazones can exist as E/Z isomers. If spots are very close, it may be isomerism (usually acceptable). If widely separated, purify via column chromatography (Silica gel 60-120 mesh).

References

  • Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole.[4][5][6][7][8] Organic Syntheses, 31, 43. [Link]

  • Bhat, S., et al. (2017). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7.[5] [Link]

  • Kool, E. T., et al. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 134(22), 9543–9546. [Link]

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. [Link]

  • Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences, 6(2), 69–80.[9] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses low-yield issues in the synthesis of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone . Users frequently encounter stalling reactions, "sticky" crude products, or low conversion rates.

The Solution: Our optimized protocol shifts from a linear post-functionalization strategy to a convergent route . We prioritize chlorinating the pyrazole core before alkylation to prevent side reactions with the acetone moiety. Furthermore, we introduce Finkelstein-catalyzed alkylation to overcome the poor electrophilicity of chloroacetone.

Part 1: The Optimized Synthetic Workflow

The "Golden Route": Chlorination Alkylation

Many researchers attempt to alkylate 3,5-dimethylpyrazole first, then chlorinate. Do not do this. Chlorinating agents (NCS,


) can react with the 

-protons of the acetone tail, leading to complex mixtures.
Step 1: Synthesis of 4-Chloro-3,5-dimethylpyrazole (Precursor)

If you cannot purchase this intermediate, synthesize it using N-Chlorosuccinimide (NCS).

  • Reagents: 3,5-Dimethylpyrazole (1.0 eq), NCS (1.05 eq), Acetonitrile (MeCN).

  • Key Condition: Reflux MeCN (80-82°C) for 2–4 hours.

  • Why: NCS provides a cleaner chlorination at the C4 position than sulfuryl chloride, which generates acidic byproducts that complicate workup.

Step 2: Finkelstein-Catalyzed N-Alkylation (The Critical Step)

This is where most yields are lost. Chloroacetone is a sluggish electrophile and degrades over time.

Optimized Protocol:

  • Solvent: Anhydrous Acetone or MeCN (MeCN is preferred for higher reflux temp).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (1.5 eq).
    
  • Catalyst: Potassium Iodide (KI) or Sodium Iodide (NaI) (0.1 eq).

  • Electrophile: Chloroacetone (1.1 – 1.2 eq). Note: Distill if dark/polymerized.

Reaction Scheme:



Mechanism: The iodide displaces the chloride on the acetone, forming iodoacetone in situ. Iodoacetone is approx. 100x more reactive toward the pyrazole nitrogen than chloroacetone.

Part 2: Troubleshooting & FAQs

Category A: Reaction Stalling & Low Conversion

Q: TLC shows starting material remaining after 12 hours. Should I add more base?

  • Diagnosis: The issue is likely electrophile degradation , not base depletion. Chloroacetone polymerizes upon storage (turning dark brown).

  • Fix:

    • Add 0.1 eq of Sodium Iodide (NaI) . This is the "switch" to reactivate the alkyl halide.

    • Add a fresh 0.2 eq portion of chloroacetone.

    • Ensure your

      
       is anhydrous. Clumping indicates water contamination, which kills the 
      
      
      
      reaction.

Q: I see a new spot just above the baseline. Is this my product?

  • Diagnosis: No. The product is less polar than the starting pyrazole (N-H is capped). A baseline spot usually indicates salt formation or polymerized chloroacetone .

  • Fix: Perform an aqueous workup.[1] The salts will wash away. The product should be in the organic layer (DCM or EtOAc).

Category B: Purification & Isolation[2][3]

Q: My crude product is a dark, sticky oil. How do I get a solid?

  • Diagnosis: Residual iodoacetone or chloroacetone oligomers act as plasticizers.

  • Fix:

    • Trituration: Add cold hexanes or pentane to the oil and sonicate. The impurities often dissolve, leaving the product as a solid.

    • Recrystallization: The preferred solvent system is Ethanol/Water (9:1) or Hexanes/Ethyl Acetate . Dissolve in hot ethanol, then add water dropwise until turbid. Cool slowly.

Q: Why is my yield <50% even with full conversion?

  • Diagnosis: Water solubility.[2] Pyrazolyl acetones have moderate water solubility.

  • Fix: During extraction, saturate the aqueous layer with NaCl (brine) . Perform 3x extractions with DCM, not just one.

Part 3: Data & Visualization

Comparative Yield Analysis
MethodBaseCatalystSolventTypical YieldNotes
Standard

NoneAcetone45-60%Slow; requires excess alkyl halide.
Hydride

NoneDMF55-70%Fast, but messy workup; risk of O-alkylation.
Optimized

KI (10 mol%) MeCN 85-92% Recommended. Finkelstein acceleration; clean profile.
Process Workflow Diagram

SynthesisWorkflow cluster_trouble Troubleshooting Logic Start 3,5-Dimethylpyrazole Step1 Chlorination (NCS, MeCN, 80°C) Start->Step1 1.05 eq NCS Inter Intermediate: 4-Chloro-3,5-dimethylpyrazole Step1->Inter >90% Yield Step2 Alkylation (Chloroacetone, K2CO3, KI) Inter->Step2 Finkelstein Conditions Product Target: 1-(4-Chloro-3,5-dimethyl- 1H-pyrazol-1-yl)acetone Step2->Product Crystallize (EtOH/H2O) Issue Low Conversion? Action Add 10 mol% KI Check Acetone Quality Issue->Action

Figure 1: Convergent synthetic workflow with integrated Finkelstein catalysis logic.

References

  • Synthesis of 4-Chloropyrazoles

    • Mechanochemical Chlorination: Generally, NCS is superior for regioselectivity at C4. See: Green Chemistry, 2011, 13, 2723.
    • Electrochemical Methods:[3] Elinson, M. N., et al. "Electrocatalytic transformation of pyrazoles into 4-chloropyrazoles." Tetrahedron Letters, 2007.

  • N-Alkylation of Pyrazoles

    • Finkelstein Catalysis: The use of KI to accelerate -haloketone substitution is a found
    • General Protocol: "Alkylation of Pyrazoles."[3][4][5] Journal of Heterocyclic Chemistry. (Standard reference for

      
      /Acetone conditions).
      
    • Specific Analog: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone. Org.[4][6] Synth. protocols for pyrazole alkylation often cite: .

  • Solvent Selection: "Purification of Laboratory Chemicals" (Armarego & Chai)

Sources

Purification of pyrazole derivatives using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Column Chromatography for Pyrazoles

Executive Summary

Purifying pyrazole derivatives presents a unique set of chromatographic challenges due to their amphoteric nature. The nitrogen-rich heterocycle often acts as a Lewis base, interacting strongly with the acidic silanols of standard silica gel (


). This interaction results in peak tailing (streaking), irreversible adsorption, and poor resolution of regioisomers.

This guide provides field-proven protocols to neutralize these interactions, optimize selectivity for N-substituted isomers, and manage solubility issues.

Module 1: The "Tailing" Phenomenon

Issue: My pyrazole compound streaks on the column, eluting over 10+ fractions with no distinct peak.

Root Cause: The Silanol Effect

Standard flash silica gel is slightly acidic due to terminal hydroxyl (silanol) groups. Pyrazoles, being basic nitrogen heterocycles, form hydrogen bonds or ionic interactions with these silanols. This "secondary retention mechanism" causes the compound to drag (tail) rather than partition cleanly.

Solution: Competitive Amine Modification

To fix this, you must introduce a stronger base into the mobile phase to "cap" the active silanol sites, effectively shielding your pyrazole.

Protocol A: Mobile Phase Modifier (Standard)

For most pyrazoles, adding a volatile amine to the mobile phase is sufficient.

  • Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    , 28-30%).
    
  • Concentration: Add 0.1% to 1.0% (v/v) of the amine to both the weak and strong solvents.

    • Note: TEA is easier to mix with non-polar solvents (Hexane/EtOAc).

      
       is superior for DCM/MeOH systems and is mass-spec friendly (volatile salts).
      
  • Equilibration: Flush the column with 3 Column Volumes (CV) of the modified starting solvent before loading the sample.

Protocol B: The "Amine Wash" (For Sensitive Compounds)

If your compound is sensitive to basic conditions during the run, pretreat the silica instead.

  • Wash: Flush the column with 1% TEA in Hexane (3 CV).

  • Rinse: Flush with pure Hexane (5 CV) to remove free TEA.

  • Run: Perform the purification using neutral solvents. The silica surface remains temporarily deactivated.

Module 2: Separation of Regioisomers

Issue: My N-alkylation reaction produced 1,3- and 1,5-isomers. They co-elute on TLC and the column.

Strategic Analysis: Selectivity Tuning

Regioisomers often have identical masses and very similar dipole moments. Separation requires maximizing the subtle differences in their interaction with the stationary phase.

Data: Solvent Selectivity Matrix

Do not rely solely on polarity; change the solvent class to alter selectivity.

Solvent SystemSelectivity CharacteristicsRecommended For
Hexane / EtOAc Standard adsorption. Limited hydrogen bonding capability.Lipophilic pyrazoles; initial screening.
DCM / MeOH High solubility power. Strong H-bonding disruption.Polar, unsubstituted pyrazoles. Requires amine modifier.[1]
DCM / Acetone Acetone is a dipole-dipole interactor; different selectivity than EtOAc.Isomers that co-elute in EtOAc systems.
Toluene / EtOAc

-

interactions from Toluene can differentiate aromatic isomers.
Phenyl-substituted pyrazoles.
Workflow: The "Golden Window" Optimization

To separate isomers with


, you must optimize the retention factor (

).
  • Target

    
    :  Adjust solvent strength so the target spot is between 0.15 and 0.25  on TLC.
    
  • Gradient Slope: Use a shallow gradient. Increase solvent B by only 2-5% per CV .

  • Loading: Do not exceed 0.5% sample load (mass of sample / mass of silica) for difficult separations.

Module 3: Solubility & Loading

Issue: My pyrazole is a solid that won't dissolve in the starting mobile phase (e.g., Hexane).

Solution: Dry Loading

Liquid loading a sample dissolved in a strong solvent (like DCM) onto a column starting with Hexane causes the sample to precipitate instantly at the head of the column, leading to band broadening and high backpressure. Dry loading is mandatory here.

Visual Workflow: Dry Loading Protocol

DryLoading Start Crude Pyrazole (Solid/Oil) Dissolve Dissolve in Volatile Strong Solvent (DCM, Acetone, MeOH) Start->Dissolve 1. Solubilize Mix Add Adsorbent (Silica or Celite 545) Ratio 1:2 (Sample:Silica) Dissolve->Mix 2. Adsorb Evap Rotary Evaporation (Vacuum + Heat) Until Free-Flowing Powder Mix->Evap 3. Dry Load Load Powder into Solid Load Cartridge (or on top of column) Evap->Load 4. Pack Run Start Gradient (0% Strong Solvent) Load->Run 5. Elute

Figure 1: Step-by-step Dry Loading workflow to eliminate solubility-induced band broadening.

Decision Tree: Method Development Logic

Use this logic flow to determine the correct starting conditions for your specific pyrazole derivative.

PyrazoleLogic Start Start: Pyrazole Purification CheckSol Is sample soluble in Hexane/EtOAc? Start->CheckSol LiquidLoad Liquid Load (Hex/EtOAc) CheckSol->LiquidLoad Yes DryLoad Dry Load (Celite/Silica) CheckSol->DryLoad No CheckBasic Does it streak on TLC? Modifier Add 1% TEA or NH4OH to Mobile Phase CheckBasic->Modifier Yes (Tailing) Standard Standard Gradient (No Modifier) CheckBasic->Standard No (Clean Spot) LiquidLoad->CheckBasic DryLoad->CheckBasic Isomers Are Regioisomers present? Modifier->Isomers Standard->Isomers Shallow Shallow Gradient (0-20% B over 20 CV) Consider Toluene/DCM Isomers->Shallow Yes (Co-elution) Steep Standard Flash (0-100% B over 15 CV) Isomers->Steep No (Single Product)

Figure 2: Decision matrix for selecting loading technique and mobile phase composition.

Frequently Asked Questions (FAQ)

Q1: Can I use Reverse Phase (C18) for pyrazoles? A: Yes, and it is often superior for highly polar or basic pyrazoles.

  • Why: C18 silica has no acidic silanols (they are capped), eliminating the tailing issue without needing amine modifiers.

  • Conditions: Use Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid. The acid keeps the pyrazole protonated and soluble.

Q2: My pyrazole is UV inactive. How do I detect it? A: Many simple pyrazoles lack a strong chromophore.

  • Solution: Use an ELSD (Evaporative Light Scattering Detector) if available. If using TLC, stain with Iodine (universally adsorbs to nitrogen heterocycles) or Phosphomolybdic Acid (PMA) (stains amines/heterocycles blue-green upon heating).

Q3: I used TEA, but now I can't remove it from my product. A: TEA has a high boiling point (


).
  • Fix: Co-evaporate your fractions with Heptane or Toluene 3-4 times on the rotovap. The azeotrope helps remove the amine. Alternatively, switch to

    
     (Ammonium Hydroxide) for future runs, as it is much more volatile.
    

References

  • Biotage. (2020). The Flash Purification of Nitrogen Heterocycles. Strategies for purifying basic compounds using amine-functionalized silica and mobile phase modifiers.[1][2] Link

  • Teledyne ISCO. (2018). Purification of Basic Compounds.[1] Application Note AN86. Detailed protocols for using amine modifiers and C18 columns for alkaloids and heterocycles. Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Authoritative data on the acidity of pyrazoles and related heterocycles. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925. The foundational text on flash chromatography mechanics. Link

Sources

Advanced Troubleshooting: K2CO3-Mediated Alkylation in Acetone Reflux

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note #402

Introduction: The Deceptively Simple System

The use of Potassium Carbonate (


) in acetone reflux is a cornerstone protocol for Williamson ether synthesis, amine alkylations, and esterifications. It is favored for its mildness compared to metal hydrides and the operational simplicity of acetone (bp 56°C).

However, this system is heterogeneous . The reaction does not occur in the bulk solvent but at the solid-liquid interface of the carbonate particle. Consequently, experimental failure is rarely due to "bad chemistry" but rather mass transfer limitations , surface passivation , or solvent instability .

This guide addresses the three most common failure modes:

  • Kinetic Stalling: The reaction stops or proceeds glacially.

  • Impurity Generation: Appearance of mesityl oxide or aldol byproducts.

  • Incomplete Conversion: The "Caking" Phenomenon.

Module 1: The Heterogeneous Barrier (Kinetic Stalling)

Symptom: Reaction shows <10% conversion after 4 hours, despite TLC showing active starting material.

The Mechanism of Failure

 is effectively insoluble in acetone. The deprotonation of your substrate (e.g., a phenol) occurs on the surface of the carbonate crystal.
  • The Bottleneck: The reaction rate is proportional to the Available Surface Area (ASA) , not the molar equivalents of base.

  • The Induction Period: Many users observe a "lag" phase. This is the time required for the substrate to diffuse through the boundary layer and find an active basic site on the crystal lattice [1].

Troubleshooting Protocol
1. Particle Size Engineering (The "Ball Mill" Effect)

Do not use granular


 directly from the drum. The surface-to-volume ratio is too low.
  • Action: Pulverize

    
     into a fine powder immediately before use.
    
  • Why: Reducing particle diameter from 500

    
     to 50 
    
    
    
    increases the reactive surface area by a factor of 10.
  • Evidence: Studies in heterogeneous catalysis confirm that reaction rates in solvent-free or poor-solvent conditions scale linearly with the inverse of particle diameter [2].

2. The Agitation Factor

Magnetic stir bars are often insufficient for heavy slurries. They create a vortex but fail to suspend the solid particles, leading to stratification.

  • Action: Switch to Overhead Mechanical Stirring with a pitched-blade impeller.

  • Target: You must achieve a "fluidized bed" state where solids are uniformly suspended, minimizing the Nernst diffusion layer thickness.

3. The Finkelstein Modification (Catalytic KI)

If your electrophile is an alkyl chloride or bromide, the reaction may be kinetically dead due to the strength of the C-Cl bond.

  • Action: Add 10-20 mol% Potassium Iodide (KI).

  • Mechanism: KI is soluble in acetone (unlike KCl). The Iodide (

    
    ) displaces the Chloride (
    
    
    
    ) to form a transient Alkyl-Iodide, which is a highly reactive electrophile. The byproduct, KCl, precipitates out, driving the equilibrium forward (Le Chatelier’s Principle) [3].

Data Comparison: Alkyl Chloride Reactivity in Acetone

ConditionRelative RateSolubility of Salt Byproduct
Standard (

only)
1.0 (Baseline)KCl (Insoluble)
Standard + High Shear Stirring 2.4x-
Standard + 10 mol% KI 15.8x KCl (Precipitates)

Module 2: Solvent Integrity & Impurity Profile

Symptom: LCMS shows a peak at M+98 or M+116, or the reaction mixture turns dark orange/brown.

The "Aldol" Trap

Acetone is not an inert solvent; it is a ketone with


-protons. Under basic conditions (

) and heat (Reflux), acetone undergoes self-condensation.

The Pathway:

  • Dimerization: Acetone

    
     Diacetone Alcohol (DAA).
    
  • Dehydration: DAA

    
    Mesityl Oxide  (MO).[1]
    
  • Cyclization: MO + Acetone

    
     Isophorone/Mesitylene (Trace).
    

Mesityl Oxide is a Michael acceptor and can react with your nucleophile, consuming your starting material and creating complex impurities [4].

Visualization: The Acetone Self-Condensation Pathway

AcetoneSideReaction cluster_prevention Prevention Strategy Acetone Acetone (Solvent) Enolate Enolate Intermediate Acetone->Enolate K2CO3 (Base) DAA Diacetone Alcohol (Aldol Product) Enolate->DAA + Acetone MO Mesityl Oxide (Toxic Impurity) DAA->MO - H2O (Reflux) Isophorone Isophorone (Polymerization) MO->Isophorone + Acetone LimitTime Limit Reflux < 12 Hours DryBase Use Anhydrous K2CO3

Caption: Figure 1. Under reflux, K2CO3 catalyzes the conversion of acetone to Mesityl Oxide. This side reaction is accelerated by water and prolonged heating.

Troubleshooting Protocol
  • Moisture Control: Water accelerates the hydrolysis of the intermediate enolates. Ensure

    
     is anhydrous (dried at 120°C overnight).
    
  • Solvent Swap: If the reaction requires >24 hours reflux, abandon acetone . Switch to Acetonitrile (MeCN) or Butanone (MEK) . MEK has a higher boiling point (80°C) but is sterically less prone to rapid self-condensation than acetone.

Module 3: The "Caking" Phenomenon

Symptom: The reaction starts well but stalls at 50-60% conversion. The stir bar is stuck in a hard solid mass at the bottom of the flask.

The Cause: Product Coating

As the reaction proceeds, the surface of the


 becomes coated with the byproduct salt (KCl or KBr) and the organic product (if it precipitates). This "passivates" the base, preventing further reaction [5].
Troubleshooting Protocol
  • Sonication: Briefly placing the reaction vessel in an ultrasonic bath (5 mins) can shatter the salt crust and expose fresh carbonate surface.

  • Phase Transfer Catalysis (PTC): Add 5 mol% 18-Crown-6 or Tetrabutylammonium bromide (TBAB) .

    • Why: This solubilizes a fraction of the carbonate/phenolate into the bulk organic phase, bypassing the strict requirement for surface interaction.

Summary: The Troubleshooting Logic Flow

TroubleshootingFlow Start Issue: Low Yield / Slow Rate CheckStir Is agitation sufficient? (Solids suspended?) Start->CheckStir CheckHalide Is electrophile an Alkyl Chloride? CheckStir->CheckHalide Yes MechStir Switch to Overhead Stirrer CheckStir->MechStir No CheckImpurity Are 'Mesityl' impurities present? CheckHalide->CheckImpurity No AddKI Add 10-20% KI (Finkelstein) CheckHalide->AddKI Yes GrindBase Grind K2CO3 (Increase Surface Area) CheckImpurity->GrindBase No ChangeSolv Switch Solvent (MeCN or MEK) CheckImpurity->ChangeSolv Yes

Caption: Figure 2. Decision matrix for troubleshooting heterogeneous alkylations in acetone.

FAQ: Rapid Fire Support

Q: Can I use Sodium Carbonate (


) instead of Potassium Carbonate? 
A:  Generally, no. Potassium (

) is larger and has a softer charge density than Sodium (

), making the carbonate slightly more soluble and the resulting phenolate/enolate "looser" (more reactive).

is often too weak and too insoluble for acetone reflux [1].

Q: My K2CO3 is old and clumpy. Can I use it? A: Only if you dry and grind it. Clumps indicate water absorption (formation of


). Water quenches the basicity in organic media and promotes acetone aldol condensation. Dry at 120°C for 4 hours.

Q: How do I remove the K2CO3 after the reaction? A: Do not use an aqueous workup immediately if your product is water-sensitive. The standard protocol is filtration through a Celite pad while the acetone is still warm, followed by rinsing the cake with fresh acetone. This removes the inorganic salts (


, KCl, KI) quantitatively.

References

  • Mechanism of Heterogeneous Alkylation

    • Title: Investigations into the Kinetic Modeling of the Direct Alkylation of Benzylic Amines: Dissolution of K2CO3 Is Responsible for the Observation of an Induction Period.[2]

    • Source: Journal of Organic Chemistry (2015).[2]

    • URL:[Link]

  • Particle Size Effects

    • Title: Shedding Light on Solid Sorbents: Evaluation of Supported Potassium Carbon
    • Source: ACS Omega (2022).
    • URL:[Link]

  • The Finkelstein Modification (KI Role)

    • Title: The reaction of an alkyl chloride with potassium iodide.[3][4][5]

    • Source: Pearson / Filo Educ
    • URL:[Link]

  • Acetone Self-Condensation (Mesityl Oxide)

    • Title: Reaction kinetics of acetone self-condensation over basic (TiO2) and acid catalysts.[6]

    • Source: University of Oviedo / StackExchange (Contextual).
    • URL:[Link]

  • Surface Passivation

    • Title: Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine.[7]

    • Source: ResearchGate.[8]

    • URL:[Link]

Sources

Optimizing reaction time for chlorination of 3,5-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-RXN-DMP-CL Assigned Specialist: Senior Application Scientist Subject: Optimizing Reaction Time & Selectivity for 4-Chloro-3,5-Dimethylpyrazole Synthesis

Executive Summary: The Kinetic Landscape

To optimize the reaction time for chlorinating 3,5-dimethylpyrazole (DMP), you must move beyond simple stoichiometry and address the electrophilic potential of your chlorine source.

For the C4-chlorination of DMP, the reaction is an Electrophilic Aromatic Substitution (EAS). The 3,5-dimethyl groups activate the ring, making it highly reactive. However, the choice of reagent dictates whether this reaction takes 30 minutes or 24 hours .

Reagent Selection Matrix (Speed vs. Process)
ParameterTCCA (Trichloroisocyanuric Acid) NCS (N-Chlorosuccinimide) NaOCl (Bleach)
Reaction Time Fast (20 min – 4 h) Slow (12 h – 24 h)Medium (Varies w/ pH)
Active Species

(High Potential)

(Low conc.)

/

Atom Economy High (3 Cl atoms per mol)Low (1 Cl atom per mol)Low (Aq. waste)
Exotherm Risk High (Requires control)LowLow
Byproduct Cyanuric Acid (Solid, Filterable)Succinimide (Water Soluble)Salts (NaCl)
Recommendation Primary Choice for Speed Use for sensitive substratesUse for Green/Cost focus

Decision Logic & Mechanism

The following diagram illustrates the decision workflow for optimizing your reaction time based on available equipment and purity requirements.

ReactionOptimization Start Start: Optimization Goal GoalSpeed Priority: Max Speed (<2 hrs) Start->GoalSpeed GoalScale Priority: Safety/Scale (>1kg) Start->GoalScale TCCA_Route Reagent: TCCA (0.34 eq) Solvent: Acetonitrile Temp: 0°C to RT GoalSpeed->TCCA_Route NCS_Route Reagent: NCS (1.05 eq) Solvent: DMF or MeCN Temp: 40-60°C GoalScale->NCS_Route Mech_Check Is exotherm controlled? TCCA_Route->Mech_Check Fast_Result Result: Complete in 30-60 min Byproduct: Solid ppt (Filter) Mech_Check->Fast_Result Yes Mechanism Mechanism Note: N-Chlorination (Kinetic) -> C-Chlorination (Thermodynamic) Fast_Result->Mechanism Slow_Result Result: Complete in 12-24 h Smoother heat profile NCS_Route->Slow_Result

Figure 1: Decision logic for reagent selection. TCCA offers the fastest kinetics due to higher active chlorine density and electrophilicity.

Troubleshooting Guide (Q&A)

Q1: My reaction with NCS is stalling at 80% conversion after 12 hours. How do I force it to completion?

Diagnosis: NCS releases chlorine slowly. As the reaction progresses, the concentration of active species drops, and the kinetics plateau. Solution:

  • Add Acid Catalyst: Add 5-10 mol% Acetic Acid (AcOH) or Trifluoroacetic acid (TFA). This protonates the NCS, making the chlorine more electrophilic (

    
     character increases).
    
  • Temperature: Increase temperature to 50°C.

  • Switch Reagent: If time is critical, switch to TCCA.

Q2: I am using TCCA and seeing a rapid exotherm followed by a yellow impurity. What is happening?

Diagnosis: You are likely seeing radical side-chain chlorination (on the methyl groups) or over-chlorination due to thermal runaway. TCCA is potent. Solution:

  • Control Addition: Do not add TCCA all at once. Add it portion-wise over 20–30 minutes while maintaining the temperature between 0°C and 10°C.

  • Solvent Choice: Ensure you are using Acetonitrile (MeCN) . Avoid ethers (which can form peroxides/radicals with TCCA) or alcohols (which can oxidize).

  • Light Exclusion: Wrap the flask in foil. Radical chlorination of the methyl groups is photo-initiated.

Q3: Why does the reaction mixture turn into a thick slurry when using TCCA?

Diagnosis: This is actually a sign of success. The byproduct of TCCA is Cyanuric Acid (1,3,5-triazinane-2,4,6-trione), which is highly insoluble in Acetonitrile and Methylene Chloride. Solution:

  • Do not try to dissolve it.[1]

  • Simply filter the reaction mixture through a sintered glass funnel or Celite pad. The filtrate contains your product (4-chloro-3,5-dimethylpyrazole), and the solid filter cake is the waste. This makes workup significantly faster than NCS (which requires aqueous washing).

Optimized Protocol: Rapid Synthesis using TCCA

Objective: Synthesis of 4-chloro-3,5-dimethylpyrazole in <2 hours.

Reagents:

  • 3,5-Dimethylpyrazole (1.0 equiv)

  • Trichloroisocyanuric Acid (TCCA) (0.34 equiv) [Note: TCCA provides 3 Cl atoms]

  • Acetonitrile (0.5 M concentration relative to pyrazole)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Dimethylpyrazole in Acetonitrile.

  • Cooling: Place the flask in an ice/water bath (0°C). Critical for selectivity.

  • Addition: Add TCCA portion-wise over 15 minutes.

    • Observation: A white precipitate (Cyanuric acid) will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 30–45 minutes.

  • Monitoring: Check TLC (30% EtOAc/Hexane) or HPLC.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup (The "Filtration Hack"):

    • Filter the white slurry. Wash the solid cake with cold Acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Result: You will obtain the hydrochloride salt or free base (depending on exact conditions) of the chlorinated pyrazole in high purity (>90%).

  • Purification (If needed): Recrystallize from Ethanol/Water.

Mechanistic Pathway[2][3][4]

Mechanism SM 3,5-Dimethylpyrazole N_Cl Intermediate: N-Chloro Species (Kinetic Product) SM->N_Cl + Cl+ (Fast) Prod Product: 4-Chloro-3,5-dimethylpyrazole (Thermodynamic Product) N_Cl->Prod [1,5]-Sigmatropic Rearrangement

Figure 2: The reaction proceeds via initial attack at the Nitrogen (kinetic control), followed by migration to the C4 position (thermodynamic control).

References

  • Mendendez, J. C., et al. (2025). "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA." MDPI.

  • Chen, C., et al. (2023).[1] "Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid." Green Chemistry (RSC).[1]

  • De Luca, L., et al. (2001).[2] "Trichloroisocyanuric Acid (TCCA) as a versatile reagent in organic synthesis."[3][4][5][6][7] Organic Chemistry Portal.

  • ResearchGate. (2021). "Comparison between NCS and TCCA as chlorinating reagent." ResearchGate.[4][5][7]

Sources

Technical Support Center: Strategies for the Removal of Unreacted Chloroacetone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reaction mixtures containing unreacted chloroacetone. As a potent lachrymator and a highly reactive alkylating agent, the effective and safe removal of residual chloroacetone is a critical step in ensuring the purity of your desired product and the safety of your laboratory personnel.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and safety protocols.

Section 1: Safety First - Essential Handling Precautions

Before addressing any removal strategy, it is imperative to recognize the significant hazards associated with chloroacetone. It is a highly toxic, flammable, and lachrymatory substance that can cause severe irritation or burns upon contact with skin and eyes.[3][4] Inhalation of its vapors can be fatal.[4][5]

Mandatory Safety Protocols:

  • Ventilation: Always handle chloroacetone and its reaction mixtures in a certified chemical fume hood with a robust airflow.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, solvent-resistant gloves (consult a glove compatibility chart), and a flame-retardant lab coat.[6]

  • Ignition Sources: Chloroacetone is flammable with a flash point of 35°C.[7] Ensure all potential ignition sources are removed from the work area.[4][6] Use non-sparking tools and ground all equipment during transfers.[6][8]

  • Storage: Unstabilized chloroacetone can polymerize, resinify, or even explode upon prolonged exposure to light or if stored improperly.[3][9] Commercial preparations are often stabilized with small amounts of water or calcium carbonate.[8][9][10] Store in a cool, dark, well-ventilated, and locked area.[4][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries encountered by researchers during the workup of reactions involving chloroacetone.

Q1: My crude reaction mixture has a yellow or amber color. Is this due to chloroacetone? A1: While pure chloroacetone is a colorless liquid, it can turn yellow or amber upon exposure to light and air due to partial decomposition or polymerization.[7][11][12] Therefore, the color may indicate the presence of chloroacetone or its degradation byproducts. However, other components in your reaction mixture could also be colored. Analytical confirmation is recommended.

Q2: How can I confirm the presence and quantity of residual chloroacetone in my mixture? A2: Several analytical techniques are suitable. Gas Chromatography with Flame Ionization Detection (GC-FID) is well-suited for volatile compounds like chloroacetone.[11] For complex matrices or to enhance sensitivity, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for unambiguous identification.[11] High-Performance Liquid Chromatography (HPLC-UV) is also an option, though it may require a derivatization step to improve detection.[11]

Q3: Can I neutralize chloroacetone directly in my reaction mixture? A3: Yes, this process is known as quenching. Chloroacetone is reactive towards strong bases, which promote its hydrolysis to the less hazardous hydroxyacetone and a chloride salt.[13][14] This is a common and effective strategy, particularly if your desired product is stable to basic conditions. See Protocol 1 for a detailed procedure.

Q4: I tried removing chloroacetone via distillation, but it seems to co-distill with my solvent/product. Why is this happening? A4: This is likely due to two factors:

  • Boiling Point: Chloroacetone has a boiling point of approximately 119-120°C.[1][10][15] If your product or solvent has a similar boiling point, simple distillation will be ineffective.

  • Azeotropes: Chloroacetone is known to form azeotropes (mixtures that boil at a constant temperature) with water and many organic liquids.[11][16] For example, it forms an azeotrope with water that boils at 89°C.[16] In such cases, fractional distillation under atmospheric or reduced pressure is necessary to achieve separation.[13]

Q5: Is it possible to remove chloroacetone without heating the reaction mixture? A5: Absolutely. If your product is thermally sensitive, several non-thermal methods are available:

  • Aqueous Workup/Extraction: If your product has low water solubility, you can wash the organic mixture with water or a brine solution to extract the slightly water-soluble chloroacetone.[17]

  • Chemical Quenching: As mentioned in Q3, treatment with a basic solution at room temperature or below is effective.

  • Bisulfite Adduct Formation: Chloroacetone, like other ketones, can form an adduct with sodium bisulfite.[18][19] This adduct is often a solid that can be filtered off. This is particularly useful for removing trace amounts.

Section 3: Troubleshooting and Removal Strategy Guide

The optimal strategy for removing unreacted chloroacetone depends on the properties of your desired product and the composition of the reaction mixture. This guide will help you select the most appropriate method.

Workflow for Selecting a Removal Method

The following diagram outlines a decision-making process for choosing the best purification strategy.

G start Reaction Mixture Containing Unreacted Chloroacetone product_stability Is the desired product stable to heat? start->product_stability base_stability Is the desired product stable to aqueous base? product_stability->base_stability No bp_diff Is there a significant boiling point difference (>30°C) between product and chloroacetone (119°C)? product_stability->bp_diff Yes solubility Is the product soluble in a water-immiscible organic solvent? base_stability->solubility No quench Method: Aqueous Base Quench (e.g., NaOH, NaHCO3 wash) base_stability->quench Yes extract Method: Liquid-Liquid Extraction solubility->extract Yes chromatography Consider Chromatography or Bisulfite Derivatization solubility->chromatography No bp_diff->base_stability No distill Method: Fractional Distillation (Atmospheric or Vacuum) bp_diff->distill Yes quench->extract Follow with extraction

Caption: Decision workflow for chloroacetone removal.

Troubleshooting Scenarios
Issue Encountered Probable Cause Recommended Solution
Product decomposes during distillation. The product is thermally labile. Chloroacetone decomposes above its boiling point, which can generate acidic byproducts (HCl) that catalyze degradation.[13]Avoid heat. Switch to a non-thermal method like an aqueous base wash (Protocol 1) followed by liquid-liquid extraction (Protocol 2) or consider bisulfite derivatization (Protocol 4).
An emulsion forms during aqueous extraction. The reaction mixture may contain surfactants or other amphiphilic molecules.Add a saturated brine (NaCl solution). The increased ionic strength of the aqueous phase often helps to break emulsions. Allow the mixture to stand for an extended period or perform a gentle centrifugation if necessary.
Chloroacetone is still present after a water wash. Chloroacetone has slight water solubility (~10 g/100 mL).[7][9] A single water wash may be insufficient.Perform multiple extractions with fresh portions of water or brine. To enhance removal, use a dilute basic solution (e.g., 5% NaHCO₃) to hydrolyze the chloroacetone (see Protocol 1).
A solid precipitates upon adding a basic solution. The desired product may be insoluble in the basic aqueous solution, or a salt of the product is precipitating.Test the solubility of a small sample of your crude product in the basic solution first. If it precipitates, this method may not be suitable, or you may need to use a weaker, non-nucleophilic base and ensure the product remains in an organic layer.

Section 4: Detailed Experimental Protocols

Protocol 1: Quenching and Removal by Basic Hydrolysis

This protocol is ideal when the desired product is stable under basic conditions. It chemically converts chloroacetone into hydroxyacetone and sodium chloride.

Mechanism: Base-Promoted Hydrolysis

Caption: Hydrolysis of chloroacetone by hydroxide.

Procedure:

  • Ensure the reaction mixture is in a suitable organic solvent (e.g., dichloromethane, ethyl acetate). If the reaction was run neat, dissolve the crude mixture in an appropriate solvent.

  • Cool the flask containing the reaction mixture to 0-5°C using an ice-water bath. This mitigates any exotherm from the neutralization.

  • Slowly add a 1 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. NaHCO₃ is a milder base suitable for more sensitive substrates.

  • Monitor the pH of the aqueous layer periodically with pH paper, aiming for a pH > 8.

  • Allow the mixture to stir at 0-5°C for 30-60 minutes after the addition is complete to ensure full hydrolysis of the chloroacetone.

  • Transfer the biphasic mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated brine solution to remove residual salts and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.

  • Confirm the absence of chloroacetone using an appropriate analytical method (e.g., TLC, GC).

Protocol 2: Removal by Liquid-Liquid Extraction

This method is suitable for separating chloroacetone from aqueous reaction mixtures or for washing organic layers to remove it.

  • If the reaction mixture is aqueous, place it in a separatory funnel.

  • Add an equal volume of a water-immiscible organic solvent, such as diethyl ether or dichloromethane.[13] Chloroacetone is miscible with these solvents.[1][10]

  • To improve partitioning, add sodium chloride ("salting out") to the aqueous layer until saturation. This decreases the solubility of organic compounds like chloroacetone in the aqueous phase.[17]

  • Stopper the funnel and, while securely holding the stopper and stopcock, invert it several times, venting frequently to release any pressure.

  • Allow the layers to separate fully. Drain the organic layer (bottom layer for dichloromethane, top layer for diethyl ether).

  • Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to ensure complete removal.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent by rotary evaporation.

Protocol 3: Purification by Fractional Distillation

This method is effective when the desired product is thermally stable and has a boiling point significantly different from chloroacetone (119°C).

  • Atmospheric Distillation: If the product's boiling point is >150°C, set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column).

  • Add the crude reaction mixture to the distillation flask along with a few boiling chips or a magnetic stir bar. It is wise to add a small amount of a non-volatile base like calcium carbonate (~1% by weight) to neutralize any HCl that may form from decomposition, thus preventing autocatalytic degradation.[16][20]

  • Heat the flask gently. Collect the fraction that distills around the boiling point of chloroacetone (119°C at atmospheric pressure).[13]

  • Increase the heating to distill your product, collecting it as a separate fraction.

  • Vacuum Distillation: If the product has a high boiling point or is sensitive to high temperatures, reduced pressure distillation is recommended.[13] This lowers the boiling points of all components. Chloroacetone can be distilled at 40–60°C under a vacuum of 20–50 mmHg.[13]

Protocol 4: Removal via Sodium Bisulfite Adduct Formation

This is an excellent method for removing small to moderate amounts of chloroacetone from an organic solution, especially if the desired product does not contain a reactive carbonyl group.

  • Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.

  • Add the organic solution containing your product and residual chloroacetone to a flask.

  • With vigorous stirring, add the saturated NaHSO₃ solution. The amount should be in molar excess relative to the estimated amount of chloroacetone.

  • Stir the biphasic mixture vigorously for 1-2 hours at room temperature. A white precipitate of the chloroacetone-bisulfite adduct should form.[21]

  • Filter the entire mixture to remove the solid adduct.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, wash it with water and brine, dry it, and concentrate it to recover your purified product.

Section 5: Physical and Chemical Properties Summary

PropertyValueSource(s)
Chemical Formula C₃H₅ClO[7][15]
Molecular Weight 92.52 g/mol [1][15]
Appearance Colorless to pale yellow liquid[1][7][12]
Odor Pungent, irritating[1][10]
Boiling Point 119-120 °C (at 760 mmHg)[1][10][15]
Melting Point -44.5 °C[1][7][10]
Density ~1.16 g/mL at 25 °C[1][15]
Solubility in Water Slightly soluble (~10 g/100 mL at 20°C)[7][9]
Solubility in Organic Solvents Miscible with ethanol, ether, chloroform, acetone[1][7][10]
Flash Point 35 °C (closed cup)[7][11]

References

  • Chloroacetone - Grokipedia. (n.d.). Grokipedia.
  • World Health Organization. (1998). Chloroacetones in Drinking-water. WHO.
  • Chloroacetone CAS 78-95-5. (n.d.). Aure Chemical.
  • Preparation of Chloroacetone and Bromoacetone. (n.d.). designer-drug.com.
  • Cas 78-95-5, Chloroacetone. (n.d.). LookChem.
  • Chloroacetone | High-Purity Reagent for Research. (n.d.). Benchchem.
  • Chloroacetone | ClCH2COCH3 | CID 6571. (n.d.). PubChem - NIH.
  • Slebocka-Tilk, H., & Brown, R. S. (1986). The chlorination of acetone: a complete kinetic analysis. Canadian Journal of Chemistry, 64(6), 1250-1256.
  • SAFETY DATA SHEET - Chloroacetone. (2025, February 26). TCI Chemicals.
  • HAZARD SUMMARY - Chloroacetone. (n.d.). NJ.gov.
  • Chloroacetone CAS#: 78-95-5. (n.d.). ChemicalBook.
  • Preparation of chloroacetone. (n.d.). PrepChem.com.
  • CHLOROACETONE, STABILIZED. (n.d.). CAMEO Chemicals - NOAA.
  • ICSC 0760 - CHLOROACETONE. (n.d.). International Chemical Safety Cards.
  • 78-95-5, Chloroacetone Formula. (n.d.). ECHEMI.
  • Separating chloroacetone from water. (2013, April 10). Sciencemadness Discussion Board.
  • Continuous preparation of chloroacetone. (1981). Google Patents.
  • Simple preparation of chloroacetone - an essay. (2021, April 12). Sciencemadness Discussion Board.
  • Chloroacetone. (n.d.). Wikipedia.
  • Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2012). NCBI.
  • Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin. (2008). Google Patents.
  • CHLOROACETONE. (2020, December 21). Occupational Safety and Health Administration.
  • Chloroacetone. (2020, March 31). Sciencemadness Wiki.
  • What example is the reaction of acetone with sodium bisulphite? (2018, May 14). Quora.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • When acetone is treated with sodium bisulphite, the compound formed is. (n.d.). Vedantu.

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Scale-up challenges for 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone

Ticket System Status: [ONLINE] Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Topic: Process Optimization & Safety for Pyrazole Acetone Derivatives

Introduction: The Engineering Context

You are likely synthesizing 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone as a key intermediate for benzofenap-class herbicides or novel kinase inhibitors. While the retrosynthesis looks trivial—build the ring, chlorinate, alkylate—the scale-up is riddled with thermal hazards and lachrymatory containment issues.

This guide bypasses the textbook definitions and focuses on the failure modes we see in the pilot plant.

Module 1: The Chlorination Bottleneck (Step 2)

Context: You have synthesized 3,5-dimethylpyrazole (3,5-DMP).[1] Now you must install the chlorine at the 4-position. The industry standard uses Sulfuryl Chloride (SO₂Cl₂), but this is the most thermally risky step.

Ticket #402: "My reaction exotherm is uncontrollable upon SO₂Cl₂ addition."

User: Process Chemist, 5kg Scale Issue: We are adding neat SO₂Cl₂ to the pyrazole solution. Despite cooling to 0°C, the internal temp spikes to 40°C+, and we see massive gas evolution overwhelming the scrubber.

Dr. Thorne’s Response: Root Cause: You are likely experiencing delayed initiation followed by a thermal runaway. 3,5-DMP is electron-rich, making the electrophilic substitution rapid. If you add SO₂Cl₂ too fast at low temperatures without initiation, reagent accumulates. Once it starts, it releases heat, SO₂, and HCl simultaneously.

Corrective Protocol:

  • Dilution is Non-Negotiable: Never add neat SO₂Cl₂ on scale. Dilute it 1:1 with your solvent (DCM or Toluene).

  • The "Heel" Method: Do not cool to 0°C initially. Start at 15–20°C. Add 5% of the SO₂Cl₂ charge and wait for the exotherm and gas evolution to confirm initiation. Only then cool the jacket to 0°C and proceed with the main addition.

  • Scrubber Check: Ensure your scrubber has a suck-back trap. The rapid evolution of HCl/SO₂ can create a vacuum in the reactor if the reaction suddenly stalls and cools, pulling scrubber liquid back into the reactor.

Expert Insight: For multi-kilo batches, consider switching from DCM (dichloromethane) to Toluene . DCM has a low boiling point (40°C), meaning a runaway will quickly pressurize the vessel. Toluene provides a larger thermal buffer.

Module 2: The N-Alkylation Challenge (Step 3)

Context: Reacting 4-chloro-3,5-dimethylpyrazole with Chloroacetone. This is a classic S_N2 reaction, but Chloroacetone is a potent lachrymator and the reaction often stalls.

Ticket #409: "Reaction stalls at 70% conversion. Adding more Chloroacetone doesn't help."

User: Senior Scientist, 10kg Scale Issue: Using Acetone/K₂CO₃ reflux. The reaction slows down significantly. We added 0.5 eq more Chloroacetone, but yield didn't improve, and the impurity profile degraded.

Dr. Thorne’s Response: Root Cause: This is likely surface passivation of the inorganic base. Potassium Carbonate (K₂CO₃) is insoluble in acetone. As the reaction proceeds, KCl precipitates and coats the surface of the unreacted K₂CO₃, halting the deprotonation of the pyrazole.

Corrective Protocol:

  • Phase Transfer Catalysis (PTC): Add 1–2 mol% of TBAI (Tetrabutylammonium iodide) or 18-Crown-6 (if cost permits). This shuttles the carbonate into the organic phase or activates the surface.

  • The "Finkelstein" Boost: Add 5 mol% Potassium Iodide (KI). This converts the Chloroacetone (Cl-CH₂-CO-Me) in situ to Iodoacetone (I-CH₂-CO-Me), which is approx. 100x more reactive toward the pyrazole nucleophile.

  • Solvent Switch: If Acetone is failing, switch to Acetonitrile (MeCN) or DMF (though DMF workup is harder). MeCN dissolves more of the organic intermediates and allows higher reflux temperatures.

Safety Critical (Lachrymator Control):

  • Neutralization: Never dispose of Chloroacetone waste directly. Quench all mother liquors with aqueous Ammonia or Sodium Bisulfite to destroy unreacted Chloroacetone before it leaves the reactor containment.

Module 3: Work-up & Isolation

Context: Avoiding chromatography is the golden rule of scale-up.

Ticket #415: "Product is oiling out instead of crystallizing."

User: Production Manager Issue: After the N-alkylation, we stripped the solvent and added water/EtOAc. The product is a dark oil.

Dr. Thorne’s Response: Root Cause: Residual Chloroacetone or oligomers are preventing crystal lattice formation.

Corrective Protocol:

  • Anti-Solvent Crash: Dissolve the crude oil in a minimum amount of warm IPA (Isopropyl Alcohol) . Slowly add Water (or Heptane if using Toluene) until turbidity persists. Cool slowly to 0°C.

  • Seed: You must seed the batch. If you lack seeds, scratch the flask side or use a sonication probe on a small aliquot to generate the first crystals.

  • Purity Check: If it still oils, your N-alkylation might have produced the O-alkylated isomer (kinetic product), though rare with pyrazoles. Check NMR. If O-alkylation is high (>5%), you need to optimize the base (switch to weaker base) or lower the reaction temperature.

Visualizing the Workflow

Diagram 1: Process Flow & Critical Control Points (CCP)

This diagram outlines the synthesis with specific hazard markers (Red) and quality gates (Blue).

SynthesisFlow Start Acetylacetone + Hydrazine CCP1 CCP: Exotherm Control (Cool < 15°C) Start->CCP1 Dropwise Addn Step1 Step 1: Ring Formation (3,5-Dimethylpyrazole) Step2 Step 2: Chlorination (SO2Cl2 / Toluene) Step1->Step2 Isolate & Dry CCP1->Step1 CCP2 CCP: Gas Scrubber (SO2/HCl Evolution) Step2->CCP2 Controlled Addn Step3 Step 3: N-Alkylation (Chloroacetone / K2CO3) CCP2->Step3 Intermediate Purity >98% CCP3 CCP: Lachrymator Containment (Quench with Bisulfite) Step3->CCP3 Reaction Complete Final Target: 1-(4-Chloro-3,5-dimethyl -1H-pyrazol-1-yl)acetone CCP3->Final Crystallization

Caption: Figure 1. Critical Control Points (CCP) for thermal and toxicity hazards during scale-up.

Summary of Quantitative Data

ParameterStep 1: Ring FormationStep 2: ChlorinationStep 3: N-Alkylation
Key Reagent Hydrazine Hydrate/SulfateSulfuryl Chloride (SO₂Cl₂)Chloroacetone
Major Hazard Hydrazine Toxicity / ExothermThermal Runaway / Acid GasLachrymator / Neurotoxin
Preferred Solvent Ethanol or WaterToluene or DCMAcetone or Acetonitrile
Temp Range 0°C → 20°C15°C → 40°C (Reflux post-add)50°C → Reflux
Critical Additive NoneNoneKI (Catalyst) / TBAI
Workup Filtration (if Sulfate)Aqueous Wash (NaHCO₃)Ammonia Quench + Cryst.

References & Authority

  • Organic Syntheses (Step 1 Validation): Wiley, R. H.; Hexner, P. E. 3,5-Dimethylpyrazole. Org. Synth. 1951 , 31, 43. Link

    • Establishes the baseline protocol for the pyrazole ring formation.

  • BenchChem (Chlorination Scale-Up): Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Link

    • Provides industrial context for SO₂Cl₂ handling and exotherm management.

  • Fisher Scientific (Safety Data): Chloroacetone Safety Data Sheet (SDS). Link

    • Critical for PPE and spill response protocols regarding lachrymators.[2]

  • ResearchGate (Process Optimization): Electrosynthesis of 4-Chloro Derivatives of Pyrazole. Link

    • Discusses selectivity issues in pyrazole chlorination.

  • NJ.gov (Hazard Summary): Hazardous Substance Fact Sheet: Chloroacetone. Link

    • Authoritative government source for exposure limits and emergency handling.

Sources

Validation & Comparative

Definitive Guide: 1H NMR Characterization of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Comparison

Objective: To provide a validated spectroscopic standard for confirming the synthesis and purity of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone (hereafter Target-Cl ).

This guide compares the Target-Cl against its non-chlorinated precursor, Precursor-H (1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone). The transition from Precursor-H to Target-Cl is a critical checkpoint in medicinal chemistry workflows, often involving electrophilic aromatic substitution (chlorination) at the C4 position.

Performance Benchmark: Precursor vs. Target

The success of the characterization relies on the "Vanishing Proton" principle—the complete disappearance of the pyrazole C4-H signal.

FeaturePrecursor-H (Unchlorinated)Target-Cl (Chlorinated)Diagnostic Value
C4-H Signal Present (~5.80 - 6.00 ppm)Absent Primary Confirmation
C3/C5 Methyls ~2.10 - 2.40 ppmSlight Downfield Shift (+0.05 - 0.1 ppm)Secondary Confirmation (Inductive Effect)
N-CH2 Signal ~4.80 - 5.00 ppm~4.90 - 5.10 ppmStructural Integrity Check
Solubility High in CDCl3High in CDCl3Solvent Compatibility

Technical Characterization Guide

The Logic of Assignment (Causality)

The pyrazole ring is an electron-rich aromatic system. In the Precursor-H , the C4 position is occupied by a hydrogen atom, which appears as a distinct singlet in the alkene/aromatic region (approx. 5.9 ppm).[1][2]

Upon reaction with a chlorinating agent (e.g., SO2Cl2, NCS, or POCl3), the Chlorine atom substitutes the Hydrogen at C4.

  • Why this matters: Chlorine is electronegative. Its presence exerts an inductive withdrawing effect (-I), "deshielding" the adjacent methyl protons at C3 and C5. Consequently, these methyl signals move slightly downfield (higher ppm) compared to the precursor.

  • The Acetone Moiety: The N-linked acetone group (

    
    ) provides two invariant anchors: a methylene singlet and a methyl ketone singlet. These confirm that N-alkylation remains intact during chlorination.
    
Predicted 1H NMR Data Profile

Solvent: Chloroform-d (CDCl3) | Frequency: 400 MHz

AssignmentMultiplicityShift (δ ppm)IntegrationMechanistic Insight
N-CH2 Singlet4.90 – 5.102HDeshielded by adjacent Nitrogen and Carbonyl.
C5-CH3 Singlet2.35 – 2.453HProximity to N1 often differentiates it from C3-Me.
C3-CH3 Singlet2.20 – 2.303HSlightly less deshielded than C5-Me.
Acetone-CH3 Singlet2.15 – 2.253HTerminal methyl ketone; distinct from ring methyls.
C4-H SILENT N/A 0H Definitive proof of 4-Cl substitution.

Note on Solvent Effects: If using DMSO-d6 , expect a water peak at ~3.33 ppm and a solvent residual peak at ~2.50 ppm. The N-CH2 signal may shift slightly upfield to ~4.8 ppm due to solvent polarity differences.

Experimental Protocol: Self-Validating Workflow

Sample Preparation

To ensure high-resolution spectra without line broadening (aggregation):

  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Filtration: If the solution is cloudy (salt residues from synthesis), filter through a cotton plug into the NMR tube. Cloudiness causes baseline distortion.

Acquisition Parameters[1][3]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds. Rationale: Methyl protons relax quickly; long D1 is unnecessary.

  • Spectral Width: -2 to 14 ppm.

Validation Logic (The "Check-Mates")
  • Check 1 (Integration): Set the N-CH2 singlet (approx 5.0 ppm) to exactly 2.00.

  • Check 2 (Stoichiometry): Do the three methyl peaks integrate to ~3.00 each? (Total 9H).

  • Check 3 (Purity): Is there a singlet at ~5.9 ppm?

    • Yes: Incomplete reaction (Precursor present).

    • No: Successful Chlorination.

Visualization of Reaction & Logic[4]

The following diagram illustrates the transformation and the decision logic for validating the product using NMR.

G cluster_0 Synthesis Phase cluster_1 NMR Validation Phase Precursor Precursor (H at C4) Reaction Electrophilic Subst. (C4 Attack) Precursor->Reaction Reagent Chlorinating Agent (NCS/POCl3) Reagent->Reaction Product Target-Cl (Cl at C4) Reaction->Product NMR_Acq 1H NMR (CDCl3) Product->NMR_Acq Decision Signal at ~5.9 ppm? NMR_Acq->Decision Success VALIDATED Pure Product Decision->Success No Fail FAILED Start Material Present Decision->Fail Yes

Caption: Logic flow for synthesizing and validating 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone via NMR signal absence.

Troubleshooting & Impurities

Common impurities found in this specific synthesis (N-alkylation followed by Chlorination) and their NMR signatures:

ImpuritySourceNMR Signature (CDCl3)
Unreacted Acetylacetone Hydrolysis/Starting MaterialEnol -CH= at ~5.5 ppm; Methyls at ~2.0 ppm.
Hydrazine Salts Reagent ResidueBroad exchangeable protons > 4.0 ppm (often invisible or very broad).
Dichloromethane (DCM) Extraction SolventSinglet at 5.30 ppm.
Water Wet Solvent/Hygroscopic ProductSinglet at ~1.56 ppm (in CDCl3) or ~3.33 ppm (in DMSO).

Expert Tip: If the methyl peaks at 2.1–2.4 ppm appear as a single broad blob, your concentration is too high, or the sample contains paramagnetic impurities. Dilute and re-run.

References

  • PubChem. (n.d.). 1-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-2-one.[3] National Library of Medicine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013).[5] Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities.[5][6] Connect Journals. (Provides baseline NMR data for 3,5-dimethylpyrazole derivatives). Retrieved from [Link]

  • TSI Journals. (2013). Synthesis of Novel Substituted-3,5-Dimethyl-1H-Pyrazolyl Phthalazine-1,4-Diones. (Confirming N-CH2 shifts for N-substituted dimethylpyrazoles). Retrieved from [Link]

Sources

FTIR spectral analysis of carbonyl stretching in pyrazole-acetones

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the Fourier-Transform Infrared (FTIR) spectral analysis of carbonyl stretching in pyrazole-acetones, designed for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of how structural modifications impact the carbonyl vibrational frequency, supported by established spectroscopic principles and experimental data.

Introduction: The Carbonyl Group as a Molecular Reporter

In the landscape of pharmaceutical and materials science, pyrazole scaffolds are of immense interest due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] When a pyrazole nucleus is functionalized with an acetone moiety, the resulting pyrazole-acetone structure presents a unique opportunity for spectroscopic investigation. The carbonyl (C=O) group within this structure is not merely a synthetic linker; it is an exquisitely sensitive vibrational probe.

Its stretching frequency, readily observable via Fourier-Transform Infrared (FTIR) spectroscopy, provides a wealth of information about the molecule's electronic environment.[3] Subtle changes in the substitution pattern on either the pyrazole ring or the acetone side chain can induce significant and predictable shifts in the C=O stretching frequency. This guide offers a comparative framework for understanding and utilizing these spectral shifts to interpret molecular structure and electronic effects in novel pyrazole-acetone derivatives.

The Underlying Principle: Factors Governing Carbonyl Stretching Frequency

The position of the C=O stretching band in an IR spectrum is fundamentally determined by the bond's stiffness (force constant) and the masses of the carbon and oxygen atoms. Since the atomic masses are constant, any observed frequency shift for a series of related compounds is directly attributable to changes in the C=O bond order and polarity. The primary electronic factors at play are:

  • Inductive Effects: Electron-withdrawing groups (EWGs) attached near the carbonyl group pull electron density away from the carbonyl carbon. This effect shortens and strengthens the C=O bond, leading to an increase in the vibrational frequency (a hypsochromic or blue shift). Conversely, electron-donating groups (EDGs) push electron density towards the carbonyl, slightly weakening the bond and decreasing the frequency (a bathochromic or red shift).

  • Resonance (Mesomeric) Effects: When the carbonyl group is in conjugation with a π-system, such as an aromatic ring or a C=C double bond, it can participate in resonance. This delocalizes the π-electrons of the carbonyl bond, reducing its double-bond character and lowering its force constant. The result is a significant decrease in the stretching frequency, typically by 20-40 cm⁻¹.[3][4]

  • Ring Strain: Incorporating a carbonyl group into a strained ring system (e.g., a five-membered ring) restricts the bond angles and increases the C=O stretching frequency.[4] While less common in simple pyrazole-acetones, this is a critical factor in related cyclic structures like pyrazolones.

The interplay of these effects determines the final observed frequency, making FTIR a powerful tool for structural elucidation.

A Comparative Analysis: Predicting Spectral Shifts in Pyrazole-Acetone Analogues

To illustrate these principles, let us consider a comparative analysis of four hypothetical, yet structurally representative, pyrazole-acetone analogues. We will use a baseline frequency for a simple, non-conjugated ketone, which typically appears around 1715 cm⁻¹.[3]

AnalogueStructureKey FeatureExpected Effect on C=O BondPredicted C=O Frequency (cm⁻¹)
A Unsubstituted Pyrazole-Acetone Baseline referenceStandard ketone C=O bond~1715
B Pyrazole-Acetone with Electron-Donating Group (EDG) (e.g., -CH₃ on the pyrazole ring)Inductive Effect (+I)Increased electron density on the carbonyl carbon, slightly weakening the C=O bond.< 1715 (e.g., 1705-1710)
C Pyrazole-Acetone with Electron-Withdrawing Group (EWG) (e.g., -NO₂ on the pyrazole ring)Inductive Effect (-I)Decreased electron density on the carbonyl carbon, strengthening the C=O bond.> 1715 (e.g., 1725-1730)
D Phenyl-Substituted Pyrazole-Acetone (i.e., a chalcone-like structure where acetone is replaced by acetophenone)Resonance Effect (Conjugation)Delocalization of π-electrons across the pyrazole, carbonyl, and phenyl rings, reducing C=O bond order.<< 1715 (e.g., 1680-1690)

This predictive framework is supported by literature, where phenyl substitution on pyrazolone derivatives was shown to increase the C=O frequency due to a complex interplay of resonance effects that reduced electron density on another part of the ring system, indirectly affecting the carbonyl.[5] Similarly, studies on various pyrazole derivatives report carbonyl stretching bands in the 1650-1685 cm⁻¹ range when conjugation is present.[1][6]

Experimental Protocol and Workflow

To obtain reliable and comparable FTIR data, a standardized experimental protocol is paramount. The following methodology ensures reproducibility and accuracy.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 1. Weigh Pyrazole-Acetone Analogue (1-2 mg) KBr 2. Weigh Anhydrous FTIR-grade KBr (~100 mg) Sample->KBr Grind 3. Grind Mixture to a Fine Powder KBr->Grind Press 4. Press into a Transparent Pellet Grind->Press Background 5. Collect Background Spectrum (Air) Press->Background Acquire 6. Acquire Sample Spectrum Background->Acquire Process 7. Baseline & ATR Correction Acquire->Process Identify 8. Identify C=O Stretching Peak Process->Identify Compare 9. Compare Frequencies Across Analogues Identify->Compare G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) cluster_conj Conjugation (π-System) EWG Inductive Effect (-I) Pulls electron density EWG_Bond Increased C=O Bond Order / Strength EWG->EWG_Bond EWG_Freq Higher Frequency (Hypsochromic Shift) EWG_Bond->EWG_Freq EDG Inductive Effect (+I) Pushes electron density EDG_Bond Decreased C=O Bond Order / Strength EDG->EDG_Bond EDG_Freq Lower Frequency (Bathochromic Shift) EDG_Bond->EDG_Freq Conj Resonance Effect Delocalizes π-electrons Conj_Bond Significantly Decreased C=O Bond Order / Strength Conj->Conj_Bond Conj_Freq Much Lower Frequency (Bathochromic Shift) Conj_Bond->Conj_Freq

Caption: The influence of electronic effects on C=O bond strength and its resulting IR frequency shift.

Conclusion

FTIR spectroscopy is an indispensable, rapid, and non-destructive technique for the structural analysis of pyrazole-acetones. The carbonyl stretching frequency serves as a highly reliable indicator of the electronic environment within the molecule. By systematically comparing the C=O band position across a series of analogues, researchers can confirm the successful introduction of functional groups and gain deep insights into the inductive and resonance effects that govern their chemical properties. This guide provides the foundational principles and a practical workflow to leverage FTIR as a powerful tool in the development and characterization of novel pyrazole-based compounds.

References

  • Mohammed, S. J., Zuhier, F. G., & Salou, B. F. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. International Journal of Recent Research and Review, XI(1). [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Mohammed, S. J., Zuhier, F. G., & Salou, B. F. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ijrrr. [Link]

  • Mary, Y. S., & Panicker, C. Y. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

  • Zdanovskaia, C. A., et al. (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 126(44), 8277-8291. [Link]

  • Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences, 3(4), 10-18. [Link]

  • Pawar, P. M., et al. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Rasayan Journal of Chemistry, 6(4). [Link]

  • ResearchGate. (n.d.). Experimental and calculated FT-IR spectra of Acetone Thiosemicarbazone. [Link]

  • Edwin, B., & Joe, I. H. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1599. [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]

  • ResearchGate. (n.d.). FTIR spectra in the carbonyl stretching region with deconvolution of sample PYR-2. [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 26. [Link]

  • Rasika, D. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1102. [Link]

  • Bouattour, Y., et al. (2022). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 27(19), 6667. [Link]

  • ResearchGate. (n.d.). Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2. [Link]

  • University handout. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

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A Comparative Guide to the X-ray Crystallography of N-Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of N-Substitution on Pyrazole Crystal Structures

The substituent at the N1 position of the pyrazole ring plays a pivotal role in defining the molecule's overall conformation, its interactions with neighboring molecules in the crystal lattice, and ultimately, its physicochemical properties. The electronic and steric nature of the N-substituent dictates the dihedral angles between the pyrazole core and the substituent, influencing molecular planarity and the potential for π-π stacking interactions. Furthermore, the substituent can introduce new hydrogen bonding donors or acceptors, leading to diverse supramolecular assemblies.[1][2]

This guide will comparatively analyze the crystallographic data of three key classes of N-substituted pyrazoles: N-acyl, N-aryl, and N-alkyl derivatives.

Comparative Crystallographic Data of N-Substituted Pyrazole Derivatives

The following tables summarize key crystallographic parameters for representative N-substituted pyrazole derivatives, extracted from published crystallographic studies. These parameters offer a quantitative basis for comparing the structural effects of different N-substituents.

Table 1: N-Acyl Pyrazole Derivatives
Compound NameN-SubstituentDihedral Angle (Pyrazole Ring & Substituent)Key Intermolecular InteractionsCCDC Deposition No.Reference
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde-CHO4.64(7)°C-H···O and C-H···F hydrogen bonds895315[3]
5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde-CHO5.3(4)°C-H···O hydrogen bonds895316[3]
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone-COCH₃4.89(6)°C-H···O and C-H···F hydrogen bonds895317[3]
1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Molecule A/B)-COCH₂CH₃10.53(10)° / 9.78(10)°C-H···O hydrogen bonds895318[3]

Analysis: N-acyl pyrazolines exhibit relatively small dihedral angles between the pyrazole ring and the substituent, indicating a tendency towards planarity.[3][4][5] This planarity is often stabilized by intermolecular hydrogen bonds involving the carbonyl oxygen and hydrogen atoms on the pyrazole or other substituents.[3]

Table 2: N-Aryl Pyrazole Derivatives
Compound NameN-SubstituentDihedral Angle (Pyrazole Ring & Phenyl Ring)Key Intermolecular InteractionsCCDC Deposition No.Reference
1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-onePhenyl34.72(6)°N-H···O, C-H···O, C-H···N hydrogen bonds, π-π stackingNot specified[6]
1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazidePhenyl53.1(8)° and 59.8(1)°Edge-to-face C-H···π interactions between phenyl groups, π-π stacking of pyrazole-carbohydrazide groups1843111[7]

Analysis: In contrast to N-acyl derivatives, N-aryl pyrazoles often exhibit larger dihedral angles between the pyrazole and the aryl ring.[6][7] This twisting is a consequence of steric hindrance between the ortho-hydrogens of the aryl group and the pyrazole ring. The crystal packing of these compounds is frequently governed by a combination of hydrogen bonds and π-π stacking or C-H···π interactions involving the aromatic rings.[6]

Table 3: N-Alkyl Pyrazole Derivatives
Compound NameN-SubstituentRegioselectivity (N1/N2)Key Intermolecular Interactions/Structural FeaturesCCDC Deposition No.Reference
Ethyl 1-(2-Cyanoethyl)-1H-pyrazole-3-carboxylate-CH₂CH₂CN>99.9:1X-ray crystallographic data available in supporting information, highlighting attractive interactions that influence regioselectivity.[8]1916527-1916528, 1916533, 2170913-2170915[8][9]
N-substituted pyrazoles from primary amines (e.g., 1o)Various alkylsHighCrystal structure of 1o confirms the N-substitution.2019272[10]
N-substituted pyrazoles from diketones (e.g., 5b)Various alkylsHighCrystal structure of 5b confirms the regiochemistry of the single isomer obtained.2019718[10]

Analysis: The synthesis of N-alkyl pyrazoles can lead to the formation of N1 and N2 regioisomers. X-ray crystallography is a definitive technique to establish the regiochemistry of the alkylation.[8][10][11] Crystal structure analysis has revealed that attractive intramolecular interactions can play a role in directing the regioselectivity of N-alkylation.[8][12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction of an N-Substituted Pyrazole Derivative

This section provides a detailed, step-by-step methodology for the determination of the crystal structure of a novel N-substituted pyrazole derivative.

1. Crystal Growth (Self-Validating System):

  • Rationale: The quality of the single crystal is paramount for obtaining high-resolution diffraction data. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

  • Protocol:

    • Dissolve the purified N-substituted pyrazole derivative in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with hexanes) at an elevated temperature to achieve saturation.

    • Slowly cool the solution to room temperature. If no crystals form, further slow cooling to 4°C may be necessary.

    • Alternatively, employ slow evaporation or vapor diffusion techniques. For vapor diffusion, place the solution of the compound in a small vial inside a larger sealed jar containing a more volatile solvent in which the compound is less soluble (the anti-solvent).

    • Visually inspect the resulting crystals under a microscope to select a well-formed, single crystal with sharp edges and no visible defects.

2. Data Collection:

  • Rationale: Low temperatures are often used during data collection to minimize thermal vibrations of the atoms, leading to higher quality diffraction data.

  • Protocol:

    • Mount a suitable single crystal on a cryoloop.

    • Place the crystal in a cold stream of nitrogen gas (typically 100-170 K) on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 Quest or SMART Apex II).[1][3][14]

    • Center the crystal in the X-ray beam.

    • Perform an initial set of short-exposure frames to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, typically involving a series of ω and φ scans to cover the entire reciprocal space.

3. Data Reduction and Structure Solution:

  • Rationale: The raw diffraction data must be processed to obtain integrated intensities, which are then used to solve the crystal structure.

  • Protocol:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Apply corrections for Lorentz and polarization effects, and an empirical absorption correction (e.g., using SADABS).[5]

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the structure using direct methods or Patterson methods (e.g., using SHELXT).[1][5] This will provide an initial model of the molecular structure.

4. Structure Refinement:

  • Rationale: The initial structural model is refined against the experimental data to improve its accuracy.

  • Protocol:

    • Refine the atomic coordinates and anisotropic displacement parameters of all non-hydrogen atoms using full-matrix least-squares on F².[5]

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Refine the hydrogen atoms with appropriate constraints.

    • Continue the refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.

Visualizing Workflows and Molecular Interactions

The following diagrams illustrate the experimental workflow for X-ray crystallography and a conceptual representation of the influence of N-substituents on crystal packing.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination synthesis Synthesize N-substituted pyrazole derivative purification Purify compound (e.g., recrystallization, chromatography) synthesis->purification dissolution Dissolve in suitable solvent purification->dissolution crystallization Slow cooling/ evaporation/ vapor diffusion dissolution->crystallization selection Select single crystal crystallization->selection mounting Mount crystal on diffractometer selection->mounting data_acq Collect diffraction data (low temperature) mounting->data_acq reduction Data reduction & correction data_acq->reduction solution Structure solution (e.g., SHELXT) reduction->solution refinement Structure refinement solution->refinement validation Validate and analyze final structure refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

molecular_interactions cluster_n_acyl N-Acyl Pyrazoles cluster_n_aryl N-Aryl Pyrazoles cluster_n_alkyl N-Alkyl Pyrazoles cluster_properties Resulting Crystal Packing & Properties node_acyl N-Acyl Pyrazole Planar Conformation Strong H-bonding node_packing Supramolecular Assembly Physicochemical Properties (solubility, melting point) node_acyl:f2->node_packing:f0 Leads to node_aryl N-Aryl Pyrazole Twisted Conformation π-π Stacking & H-bonding node_aryl:f2->node_packing:f0 Leads to node_alkyl N-Alkyl Pyrazole Regioisomerism Packing influenced by substituent bulk node_alkyl:f2->node_packing:f0 Leads to

Caption: Influence of N-substituents on pyrazole crystal packing.

Conclusion

The crystallographic analysis of N-substituted pyrazole derivatives provides invaluable information for understanding structure-property relationships. The choice of the N-substituent has a profound and predictable impact on the molecular conformation and the resulting supramolecular architecture. This guide serves as a foundational resource for researchers in medicinal chemistry and materials science, enabling a more informed approach to the design of novel pyrazole-based compounds with desired solid-state properties. For definitive structural elucidation, single-crystal X-ray diffraction remains the gold standard, and the detailed protocol provided herein offers a robust framework for obtaining high-quality crystallographic data.

References

  • Bao, S., Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Loh, W.-S., Quah, C. K., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396. [Link]

  • ResearchGate. (2025). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Claramunt, R. M., Cornago, P., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry. [Link]

  • Loh, W.-S., Quah, C. K., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. PubMed. [Link]

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

  • Titi, A., Messali, M., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Semantic Scholar. [Link]

  • Bao, S., Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Loh, W.-S., Quah, C. K., et al. (2025). Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. [Link]

  • Mezei, G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Bao, S., Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Turgunov, K. K., et al. (n.d.). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one. IUCr Journals. [Link]

  • Baashen, M., et al. (2018). Crystal structure of 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide, C28H20N6O2S2. SciSpace. [Link]

  • Usanov, D. L., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. ResearchGate. [Link]

  • Szatylowicz, H., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Royal Society of Chemistry. [Link]

  • Mezei, G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. IUCr Journals. [Link]

  • Esteves, A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Scientific Research Publishing. [Link]

Sources

Comparative Guide: Antimicrobial Activity of Chloro- vs. Bromo-Pyrazole Derivatives

[1][2]

Executive Summary

In the landscape of heterocyclic drug design, the pyrazole scaffold is a "privileged structure" due to its ability to interact with diverse biological targets. When optimizing antimicrobial potency, the choice between Chloro (-Cl) and Bromo (-Br) substituents is a critical decision point.[1]

The Verdict:

  • Bromo-derivatives generally exhibit superior Gram-positive activity (e.g., S. aureus, B. subtilis) due to higher lipophilicity (LogP) facilitating cell wall penetration and stronger halogen bonding capability with target enzymes like DNA gyrase.[1]

  • Chloro-derivatives often display equipotent or superior activity against Gram-negative bacteria (e.g., E. coli) and specific fungal strains where steric bulk is a limiting factor, and electronic withdrawal (electronegativity) drives the pharmacophore's reactivity.[1]

This guide provides a technical comparison of these two derivatives, supported by experimental data, mechanistic insights, and validated protocols.

Chemical & Physical Differentiators

To understand the biological divergence, we must first analyze the physicochemical properties introduced by these halogens on the pyrazole ring or its pendant phenyl groups.

PropertyChloro-Pyrazole (-Cl)Bromo-Pyrazole (-Br)Impact on Antimicrobial Action
Atomic Radius 0.99 Å1.14 ÅSteric Fit: Br is bulkier, potentially clashing in tight binding pockets but filling hydrophobic pockets better.[1]
Electronegativity 3.16 (Pauling)2.96 (Pauling)Electronic: Cl withdraws electrons more strongly, affecting the pKa of pyrazole nitrogens and H-bond acidity.[1]
Lipophilicity (π) +0.71+0.86Permeability: Br increases LogP more than Cl, enhancing passive diffusion through bacterial membranes.[1]
Halogen Bonding WeakStrongTarget Binding: Br acts as a superior Lewis acid (sigma-hole donor) for carbonyl/nitrogen interactions in proteins.[1]

Comparative Antimicrobial Performance[1][2][3][4][5][6][7][8]

Antibacterial Activity (MIC Data)

Experimental data indicates that position and halogen type drastically alter Minimum Inhibitory Concentration (MIC) values.[1][2]

Dataset A: 4-Halophenyl-Pyrazole Derivatives Target: Methicillin-Resistant Staphylococcus aureus (MRSA)[1]

Compound VariantSubstituent (R)MIC (µg/mL)Relative Potency
4b 4-Chloro12.5Moderate
4c 4-Bromo 6.25 High (2x Potency)
4a 4-Fluoro25.0Low

Interpretation: The bromo-derivative (4c) outperforms the chloro-analog (4b).[1] The increased lipophilicity of the bromine atom likely facilitates better penetration through the thick peptidoglycan layer of Gram-positive bacteria.

Dataset B: Imidazothiadiazole-Pyrazole Hybrids Target: Escherichia coli (Gram-Negative)

Position on RingChloro (-Cl) ActivityBromo (-Br) ActivityDominant Halogen
2-Position High LowChloro
4-Position ModerateHigh Bromo

Interpretation: In the 2-position, the steric bulk of Bromine hinders binding, making the smaller Chlorine superior.[1] However, at the 4-position (para), the lipophilic and halogen-bonding benefits of Bromine dominate.[1]

Antifungal Activity

In assays against Candida albicans and Aspergillus niger, chloro-pyrazole derivatives often show faster kill kinetics despite slightly higher MICs.[1] This is attributed to the chloro-group's ability to stabilize nitrogen-ring radicals, enhancing oxidative stress within the fungal cell.[1]

Mechanism of Action (MOA)[2]

The antimicrobial efficacy of halogenated pyrazoles operates via two primary pathways. The choice of halogen shifts the balance between these mechanisms.

Pathway 1: DNA Gyrase Inhibition (Target-Based)

Pyrazoles compete with ATP for the binding site on the GyrB subunit of bacterial DNA gyrase.

  • Bromo-Effect: The Br atom often forms a crucial halogen bond with backbone carbonyl oxygen atoms in the active site. This interaction is directional and stronger than the Van der Waals contact provided by Cl.

Pathway 2: Membrane Disruption (Physicochemical)[2]
  • Bromo-Effect: Higher lipophilicity allows Br-derivatives to intercalate into the lipid bilayer, disrupting membrane integrity and causing leakage of intracellular electrolytes.[1]

MOA Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow.

SAR_LogicPyrazolePyrazole ScaffoldSubstituentHalogen SubstitutionPyrazole->SubstituentCl_PathChloro (-Cl)High ElectronegativitySubstituent->Cl_Path SubstitutionBr_PathBromo (-Br)High Lipophilicity & SizeSubstituent->Br_Path SubstitutionEffect_ClElectronic WithdrawalRadical StabilizationCl_Path->Effect_ClEffect_BrMembrane PenetrationHalogen BondingBr_Path->Effect_BrTarget_GNGram-Negative(e.g., E. coli)Effect_Cl->Target_GNFavored (Sterics)Effect_Br->Target_GNActive (Gyrase Binding)Target_GPGram-Positive(e.g., MRSA)Effect_Br->Target_GPFavored (Permeability)

Figure 1: SAR Logic Flow illustrating how physicochemical properties of Cl and Br dictate target specificity.[1]

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized protocols. These are designed for reproducibility and minimizing inter-assay variability.

Synthesis: One-Pot Cyclocondensation (Green Chemistry)

Rationale: Avoids toxic solvents and allows for rapid generation of derivatives for SAR screening.

Reagents:

  • Substituted Phenylhydrazine (1.0 equiv)[1]

  • Ethyl Acetoacetate / 1,3-Diketone (1.0 equiv)[1]

  • Catalyst: Glacial Acetic Acid (drops) or Sulfamic Acid (10 mol%)[1]

Workflow:

  • Mixing: Grind the phenylhydrazine and 1,3-diketone in a mortar and pestle at room temperature for 5-10 minutes.

  • Observation: The mixture will become a liquid (eutectic melt) and then solidify as the pyrazole forms.

  • Work-up: Wash the solid with ice-cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize from hot ethanol.

  • Validation: Confirm structure via ¹H-NMR (look for pyrazole C4-H singlet ~6.0-6.5 ppm).

Biological Assay: Broth Microdilution (MIC Determination)

Rationale: More precise than disc diffusion for quantitative SAR comparison.[1]

Protocol:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: Use a 96-well sterile polystyrene plate.

  • Serial Dilution: Add 100 µL of Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of test compound (dissolved in DMSO, max 1%) to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity .

    • Control: Use Ciprofloxacin as a positive control.[1]

Experimental Workflow Diagram

Workflowcluster_decisionDecision GateStartStart: Precursor SelectionSynthCyclocondensation(Hydrazine + 1,3-Diketone)Start->SynthPurifyRecrystallization(Ethanol)Synth->PurifyCharCharacterization(NMR, IR, Mass Spec)Purify->CharAssayMIC Determination(Broth Microdilution)Char->AssayDataData Analysis(Compare Cl vs Br)Assay->DataData->StartRefine SAR

Figure 2: End-to-end experimental workflow for synthesizing and testing pyrazole derivatives.

Conclusion & Recommendations

For researchers aiming to develop broad-spectrum antimicrobials:

  • Start with Bromo-substituents at the para-position of the N-phenyl ring. The data consistently supports this as the "sweet spot" for maximizing potency against resistant Gram-positive strains (MRSA).

  • Use Chloro-substituents if the target binding pocket is sterically constrained (e.g., ortho-substitution) or if metabolic stability (avoiding debromination) is a concern.[1]

  • Hybrid Approach: Consider a 4-bromo-pyrazole core with a chloro-substituted phenyl ring to leverage both lipophilicity and electronic withdrawal.[1]

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI. Available at: [Link][1]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed Central (NIH).[1] Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Available at: [Link][1]

  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids. RSC Advances. Available at: [Link]

  • The inhibitory effect of some pyrazole ligands and their Cu(II) complexes. Frontiers in Pharmacology. Available at: [Link]

Technical Comparison Guide: Thermal Stability Analysis (TGA/DSC) of Pyrazole-1-yl-acetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole-1-yl-acetone (1-(1H-pyrazol-1-yl)propan-2-one) represents a critical "hybrid" ligand class, bridging the gap between hard oxygen donors (e.g., acetylacetone) and soft nitrogen donors (e.g., 3,5-dimethylpyrazole). Its thermal profile is defined by a competition between volatility (desirable for CVD applications) and decomposition (critical for solvothermal synthesis).

This guide provides a comparative thermal analysis, establishing Pyrazole-1-yl-acetone as a superior alternative for applications requiring higher thermal windows than


-diketones, while maintaining better volatility than pure poly-nitrogen heterocycles.

Chemical Context & Alternatives

To interpret thermal data accurately, we must benchmark Pyrazole-1-yl-acetone against the industry standards it replaces or complements.

FeaturePyrazole-1-yl-acetone (Subject)Acetylacetone (Hacac) (Alternative A)3,5-Dimethylpyrazole (Alternative B)
Donor Type N, O (Hybrid)O, O (Hard)N, N (Soft)
Primary Utility Heteroleptic MOFs, MOCVDSol-gel, PrecursorsBiological, Catalysis
Thermal Criticality Balance of

and

High Volatility (

C)
High Stability (Solid,

C)
Weak Link N–CH

–C=O bond
Enol C=C bondN–H dissociation

Experimental Protocol: Self-Validating TGA/DSC

Expertise Note: Standard ramp tests often fail to distinguish between evaporation (physical) and decomposition (chemical) for low-molecular-weight ligands. The following protocol uses a pinhole-lid technique to create a "self-atmosphere," delaying evaporation to reveal true decomposition onsets.

Methodology
  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).

  • Crucible: 40

    
    L Aluminum pan with laser-pierced lid  (50 
    
    
    
    m pinhole).
    • Why: The pinhole restricts diffusion, maintaining a saturated vapor pressure above the sample. This suppresses boiling, allowing the DSC to detect the boiling point (

      
      ) as a sharp endotherm rather than a broad evaporation smear.
      
  • Atmosphere: Dry Nitrogen (50 mL/min).

    • Note: Air/Oxygen is only used if assessing oxidative stability (flash point simulation).

  • Heating Program:

    • Equilibration: 30°C for 5 min.

    • Ramp: 10°C/min to 400°C.

    • Isothermal Hold: (Optional) 10 min at

      
      C to verify long-term stability.
      
Workflow Visualization

TGA_Workflow Sample Sample Prep (Liquid/Low-Melt Solid) Pan Pinhole Crucible (Self-Atmosphere) Sample->Pan Run Simultaneous TGA/DSC Run Pan->Run Decision Mass Loss Event Run->Decision Endo Endothermic Peak (Physical Change) Decision->Endo Heat Flow < 0 Exo Exothermic Peak (Chemical Breakdown) Decision->Exo Heat Flow > 0 Result1 Evaporation/Boiling (Volatility) Endo->Result1 Result2 Decomposition (Instability) Exo->Result2

Figure 1: Decision logic for distinguishing volatility from decomposition in TGA/DSC analysis.

Comparative Performance Analysis

The following data synthesizes typical thermal behaviors for this ligand class compared to standard alternatives.

A. Thermogravimetric Analysis (TGA) - Mass Loss

Objective: Determine the operational temperature window before the ligand leaves the system (via boil-off or breakdown).

ParameterPyrazole-1-yl-acetoneAcetylacetone (Hacac)3,5-Dimethylpyrazole

(5% Mass Loss)
~160–180°C ~100–120°C~180–200°C
Mass Residual (at 400°C) < 1% (Clean evaporation)0% (Clean evaporation)< 5% (Minor char)
Step Profile Single smooth step (Evaporation dominant)Sharp drop (Rapid boiling)Broad step (Sublimation/Decomp)

Analysis:

  • Acetylacetone is highly volatile. In TGA, it often evaporates entirely before reaching decomposition temperatures, making it unsuitable for high-temperature solvothermal reactions >150°C unless pressurized.

  • Pyrazole-1-yl-acetone offers a higher thermal ceiling . The addition of the pyrazole ring increases molecular weight and polarity, suppressing volatility compared to acac. This allows it to remain in the liquid phase longer, facilitating complexation reactions at higher temperatures.

B. Differential Scanning Calorimetry (DSC) - Enthalpy

Objective: Identify phase transitions and breakdown energy.

  • Melting (

    
    ):  Pyrazole-1-yl-acetone is typically a low-melting solid or viscous oil (approx 
    
    
    
    20–40°C depending on purity).
  • Boiling (

    
    ):  Expect a sharp endothermic  peak around 210–230°C (extrapolated from homologs).
    
  • Decomposition (

    
    ):  If the sample is confined (high-pressure pan), an exothermic  decomposition peak is observed >250°C.
    

Key Insight: Unlike nitro-substituted pyrazoles which show dangerous exothermic decomposition at ~200°C (see Sinditskii et al.), the alkyl-ketone tail of pyrazole-1-yl-acetone provides a non-explosive failure mode, primarily degrading via bond scission rather than ring explosion.

Mechanistic Insight: Why It Fails

Understanding the decomposition pathway allows researchers to predict stability in harsh environments (e.g., acidic or basic catalysis).

The primary failure point is the methylene bridge (


) .

Decomposition_Mechanism Molecule Pyrazole-1-yl-acetone (Intact) Split Homolytic Cleavage (>250°C) Molecule->Split Frag1 Pyrazolyl Radical (Recombines to Pyrazole) Split->Frag1 N-C Bond Break Frag2 Acetonyl Radical (Polymerizes/Oxidizes) Split->Frag2

Figure 2: Predicted thermal decomposition pathway via N-C bond scission.

Causality: The bond dissociation energy (BDE) of the


 bond is lower than the aromatic 

or

bonds within the pyrazole ring. At high temperatures (>250°C), this bridge snaps. In contrast, Acetylacetone degrades via keto-enol tautomerization leading to polymerization, while 3,5-Dimethylpyrazole is extremely robust, often surviving until the ring itself fragments >350°C.

Application Recommendations

When to choose Pyrazole-1-yl-acetone:
  • MOCVD Precursors: If Acetylacetone is too volatile (causing premature evaporation in the precursor delivery line), Pyrazole-1-yl-acetone provides a similar coordination chemistry but with a lower vapor pressure, ensuring better transport control.

  • Heterometallic MOFs: The N,O donor set allows for "stepwise" coordination—binding a hard metal (e.g., Fe, Al) at the oxygen site and a soft metal (e.g., Cu, Ag) at the nitrogen site. The thermal stability up to ~180°C ensures the ligand survives the solvothermal synthesis of these frameworks.

When to stick with Alternatives:
  • Use Acetylacetone if you need low-temperature processing (<100°C) or cost is the primary driver.

  • Use 3,5-Dimethylpyrazole if the application involves extreme temperatures (>300°C) or highly reductive environments where the ketone group of pyrazole-1-yl-acetone would be unstable.

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell-Wiley. (Standard text for TGA/DSC protocols).
  • Sinditskii, V. P., et al. (2018). "Features of thermal decomposition of N-substituted tetrazoles and pyrazoles." ResearchGate.[1]

  • Mettler Toledo. (2024). "Thermal Analysis of Pharmaceuticals and Organics: TGA/DSC Guidelines." Mettler Toledo Library.

  • Sadjadi, S., & Heravi, M. (2016).[2] "Recent advances in applications of Pyrazole hybrids in catalysis." Current Organic Chemistry. (Context on pyrazole ligand stability).

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Authoritative source on N-substituted pyrazole bond energies).

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone

[1][2][3]

Executive Summary & Compound Profile

1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone is a functionalized halogenated heterocycle commonly used as a building block in pharmaceutical synthesis.[1][2] Its structural combination of a chlorinated pyrazole ring and a ketone tail dictates its specific disposal requirements.[1][2]

Unlike simple solvents (e.g., acetone), the presence of the chlorine atom on the aromatic ring and the nitrogen-rich pyrazole core classifies this material as a Halogenated Organic Waste .[1][2][3] Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) poses severe regulatory risks (EPA RCRA violations) and environmental hazards (formation of persistent organic pollutants).

Chemical Identity & Hazard Profile
PropertyDetailOperational Implication
Functional Groups Chlorinated Pyrazole, KetoneDO NOT mix with strong oxidizers or acids.[1][2][4][5][6]
Waste Class Halogenated Organic Must be incinerated at high temperatures (>1,100°C) to prevent dioxin formation.[1][2]
Physical State Solid / Viscous Liquid (Grade dependent)May require dissolution in a compatible solvent for liquid waste streams.[1][2]
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityFull PPE (Nitrile gloves, safety goggles, lab coat) is mandatory.[1][2][3]

Waste Classification & Regulatory Compliance

EPA RCRA Status (USA)

While this specific compound is not individually listed on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists by name, it must be managed as Hazardous Waste due to its chemical characteristics.[1][2]

  • Generator Status: If you generate >100 kg of hazardous waste per month, you are a Small Quantity Generator (SQG) or Large Quantity Generator (LQG).[1][2]

  • Waste Code Assignment:

    • D001 (Ignitability): If the compound is in a solution with a flash point < 60°C.[2]

    • Halogenated Solvents/Organics: Most institutions use a specific internal code for "Halogenated Organics" (often Red cans or specific yellow-labeled containers).[1][2]

European Waste Catalogue (EWC)[3]
  • Code 07 05 13:* Solid wastes containing hazardous substances (from the manufacture of pharmaceuticals).[2]

  • Code 14 06 02:* Other halogenated solvents and solvent mixtures (if dissolved).[1][2]

Step-by-Step Disposal Protocol

This protocol ensures "Cradle-to-Grave" compliance, protecting both the researcher and the institution.[1][2]

Phase 1: Pre-Disposal Stabilization

Objective: Ensure the material is chemically stable before entering the waste stream.[2]

  • Quenching: If the material is residual from a reaction mixture containing reactive reagents (e.g., thionyl chloride, strong bases), quench the mixture first.[2][3]

    • Note: The ketone moiety is stable to water, but the pyrazole ring can be sensitive to extremely strong acids.[2]

  • Dissolution (Optional): If you have small amounts of solid (<5g), it is often safer to dissolve it in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) to prevent dust generation during transfer.[2]

Phase 2: Segregation & Packaging

CRITICAL RULE: Never mix this compound with Non-Halogenated waste streams (e.g., pure Acetone, Methanol waste).[1][2][3]

  • Container: High-density polyethylene (HDPE) or glass carboys.[2]

  • Labeling:

    • Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC." [1][2]

    • List constituents explicitly: "1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone, [Solvent Name]".

    • Mark hazards: [x] Toxic [x] Irritant.[1][2][5][7]

Phase 3: The Disposal Workflow (Visualized)

The following diagram outlines the decision logic for handling this specific compound compared to standard lab waste.

DisposalWorkflowStartWaste Generation:1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetoneCheckStateIs the waste Solid or Liquid?Start->CheckStateSolidPathSolid Waste PathCheckState->SolidPathSolid/PowderLiquidPathLiquid Waste PathCheckState->LiquidPathIn SolutionSolidContainerDouble-bag in clear polyethylenePlace in 'Solid Hazardous Waste' drumSolidPath->SolidContainerLiquidSegregationSegregate intoHALOGENATED Waste ContainerLiquidPath->LiquidSegregationLabelingLabeling:List Full Chemical NameCheck 'Halogenated'SolidContainer->LabelingLiquidSegregation->LabelingStorageSatellite Accumulation Area(Max 3 days once full)Labeling->StorageEHSEHS Pickup / ContractorStorage->EHSIncinerationHigh-Temp Incineration(>1100°C w/ HCl Scrubbers)EHS->Incineration

Figure 1: Decision logic for segregating 1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone to ensure proper downstream incineration.

Emergency Response (Spill Procedures)

If a spill occurs during the transfer to waste containers:

  • Evacuate & Ventilate: If the spill is large (>100mL or >50g) or dust is visible, clear the immediate area.[2]

  • PPE Upgrade: Wear double nitrile gloves and a P95/N95 respirator if handling solid dust.[2]

  • Containment:

    • Solids: Do not sweep dry.[1][2] Cover with wet paper towels to prevent dust, then scoop into a bag.[2]

    • Liquids: Absorb with vermiculite or a commercial "Organic Solvent" spill kit.[2] Do not use combustible materials (like sawdust) if the solvent carrier is flammable.[2]

  • Decontamination: Wash the surface with a dilute soap solution.[2] The pyrazole ring is lipophilic; water alone will not clean the surface effectively.

Technical Rationale: Why Incineration?

You may ask, "Why can't this go into the general organic waste?"

The answer lies in the Chlorine-Carbon bond .[1][2]

  • Dioxin Risk: When chlorinated organics are burned at standard lower temperatures (<800°C), they can cyclize to form Polychlorinated Dibenzodioxins (PCDDs), which are highly toxic and persistent.[2]

  • Acid Generation: Combustion releases Hydrogen Chloride (HCl) gas.[2] Specialized incinerators use wet scrubbers (alkaline sprays) to neutralize this acid gas before it exits the stack. Standard boilers or low-grade incinerators cannot handle this load.[2]

Self-Validating Check: Before handing over the waste, ask: Did I put this in the container marked 'Halogenated'? If yes, the waste contractor will automatically route it to the correct high-temperature incinerator.[2]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Washington, D.C. [Link][1][2][3]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[2] Helsinki, Finland.[2] [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Chlorinated Pyrazoles (General Class). [Link][1][2]

  • Princeton University Environmental Health & Safety. Waste Removal and Waste Streams Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.